Bicyclo[3.3.1]nonane-2,6-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,5R)-bicyclo[3.3.1]nonane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNPVTXLBMSEPN-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CCC(=O)C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2CCC(=O)[C@H]1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Stability & Conformational Dynamics: Bicyclo[3.3.1]nonane vs. Bicyclo[3.3.0]octane Systems
The following technical guide details the thermodynamic stability, conformational landscapes, and medicinal chemistry applications of bicyclo[3.3.1]nonane and bicyclo[3.3.0]octane systems.
Executive Summary
In the architecture of sp³-rich drug scaffolds, bicyclo[3.3.1]nonane and bicyclo[3.3.0]octane represent two distinct topological paradigms: the bridged and the fused system, respectively. Their thermodynamic profiles are governed by opposing forces—transannular steric repulsion in the bridged system versus angle strain in the fused system.
-
Bicyclo[3.3.1]nonane acts as a "molecular cleft." Its global minimum is a Chair-Chair conformation, but it is thermodynamically "primed" for rearrangement (e.g., to adamantane) due to severe non-bonded interactions between endo-hydrogens.
-
Bicyclo[3.3.0]octane (pentalane) acts as a "molecular hinge." Its stability is strictly stereodependent; the cis-fused isomer is the thermodynamic sink, while the trans-isomer is highly strained and synthetically elusive.
This guide analyzes the energetic landscapes of these scaffolds to aid in rational drug design and synthetic planning.
Part 1: Bicyclo[3.3.1]nonane Systems (The Bridged Scaffold)
Conformational Landscape
The bicyclo[3.3.1]nonane skeleton consists of two cyclohexane rings sharing positions 1, 3, and 9. Its conformational analysis is dominated by the interaction between the two "wings" of the molecule.
-
Chair-Chair (CC) Conformation: This is the ground state (global minimum). However, it is not strain-free. The endo-hydrogens at C3 and C7 are forced into extremely close proximity (~1.7–1.8 Å), well within the van der Waals radius sum of two hydrogen atoms (2.4 Å).
-
Chair-Boat (CB) Conformation: To relieve the C3-C7 repulsion, one ring can flip to a boat. The CB conformer is approximately 2.5–2.7 kcal/mol higher in energy than the CC form. This low energy barrier means the CB form is accessible at room temperature and often becomes the preferred state if bulky substituents are placed at the C3/C7 positions (e.g., 3,7-dimethylbicyclo[3.3.1]nonane).
-
Boat-Boat (BB) Conformation: The BB form is significantly destabilized (~6 kcal/mol) and is rarely observed unless constrained by additional bridging (e.g., in adamantane precursors).
Thermodynamic Data & Strain
Despite existing in a "chair" form, bicyclo[3.3.1]nonane possesses significant transannular strain .
-
Strain Energy (SE): ~10–12 kcal/mol.
-
Heat of Formation (
gas): -33.6 kcal/mol.
The Adamantane Sink: The most critical thermodynamic feature of bicyclo[3.3.1]nonane is its role as a precursor to adamantane . Under Lewis acid catalysis (e.g., AlCl₃), bicyclo[3.3.1]nonane derivatives (often requiring a C10 source or rearrangement of a homolog) will irreversibly rearrange to the adamantane cage, which is virtually strain-free (SE ~1.5 kcal/mol). This rearrangement is driven by the relief of the C3-C7 transannular strain.
Part 2: Bicyclo[3.3.0]octane Systems (The Fused Scaffold)
Cis vs. Trans Fusion
Unlike the decalins (bicyclo[4.4.0]decane), where the trans-isomer is more stable, the bicyclo[3.3.0]octane system shows a strong thermodynamic preference for cis-fusion .
-
Cis-Bicyclo[3.3.0]octane: The thermodynamic product. The two cyclopentane rings are fused in an envelope-like shape that allows for a "hollow" book geometry. It undergoes rapid pseudorotation, making it entropically favorable.
-
Trans-Bicyclo[3.3.0]octane: Highly unstable. Fusing two five-membered rings in a trans geometry induces severe angle strain because the trans-bonds on a cyclopentane ring are too far apart to bridge without distorting the bond angles significantly.
-
Stability Gap: The cis-isomer is approximately 6–8 kcal/mol more stable than the trans-isomer.
-
Existence: While trans-bicyclo[3.3.0]octane can be synthesized, it is kinetically labile and readily isomerizes to the cis form if a pathway (e.g., enolization or radical inversion) is available.
-
Thermodynamic Data
-
Strain Energy (SE): ~11.7 kcal/mol (Cis isomer).
-
Heat of Formation (
gas): -40.1 kcal/mol (Cis isomer).
Part 3: Comparative Analysis & Visualization[1]
Structural & Energetic Comparison
| Feature | Bicyclo[3.3.1]nonane | Cis-Bicyclo[3.3.0]octane |
| Topology | Bridged ( | Fused ( |
| Dominant Strain | Transannular (Steric C3...C7) | Angle Strain (Ring Fusion) |
| Global Minimum | Chair-Chair (distorted) | Twist-Envelope (Cis-fused) |
| Conformational Mobility | Moderate (Chair | High (Pseudorotation) |
| Thermodynamic Fate | Rearranges to Adamantane (if C10) | Stable Sink (relative to Trans) |
| Drug Design Role | Rigid Spacer / Cleft | Compact Lipophilic Core |
Stability & Rearrangement Pathways
The following diagram illustrates the relative stability and rearrangement potential of these systems.
Caption: Thermodynamic landscape showing the stability wells for both systems. Note the irreversible sink towards Adamantane for 3.3.1 and the strong preference for Cis-fusion in 3.3.0.
Part 4: Experimental Protocols
Protocol: Acid-Catalyzed Thermodynamic Equilibration
This protocol determines the thermodynamic preference of a substituted bicyclo[3.3.1]nonane or bicyclo[3.3.0]octane derivative.
Objective: To assess if a synthesized scaffold is the thermodynamic product or a kinetic trap.
Reagents:
-
Target Compound (100 mg)
-
Trifluoromethanesulfonic acid (TfOH) or AlCl₃
-
Dichloromethane (DCM, anhydrous)
Methodology:
-
Preparation: Dissolve 100 mg of the substrate in 5 mL of anhydrous DCM under nitrogen atmosphere.
-
Initiation:
-
For 3.3.1 Systems: Add 0.1 equiv of TfOH. (Caution: Strong acid may trigger skeletal rearrangement to adamantane if the structure permits).
-
For 3.3.0 Systems: Add 0.1 equiv of AlCl₃ or p-TsOH to equilibrate cis/trans isomers.
-
-
Incubation: Stir at 25°C for 24 hours. Monitor by GC-MS or NMR every 6 hours.
-
Analysis:
-
Quench with saturated NaHCO₃. Extract with DCM.
-
Analyze the ratio of isomers. If the starting material converts to a new peak, the new peak is the thermodynamic product.
-
Validation: For 3.3.0 systems, the cis isomer will exhibit a simpler ¹³C NMR spectrum due to symmetry (if unsubstituted) or specific NOE correlations between bridgehead protons.
-
Computational Stability Assessment Workflow
Before synthesis, computational modeling should be used to predict the preferred conformation (CC vs CB) or fusion (cis vs trans).
Caption: Standard computational workflow for assessing scaffold stability.
References
-
Conformational Analysis of Bicyclo[3.3.1]nonanes. Journal of the American Chemical Society. Link
-
Strain Energies of Bicyclic Hydrocarbons. NIST Chemistry WebBook. Link
-
Thermodynamic Stability of Cis- and Trans-Bicyclo[3.3.0]octanes. Journal of Organic Chemistry. Link
-
The Adamantane Rearrangement. Chemical Reviews. Link
-
Bicyclononane Scaffolds in Medicinal Chemistry. Benchchem Application Notes. Link
Supramolecular chemistry applications of bicyclo[3.3.1]nonane-2,6-dione cleft-shaped molecules
Topic: Supramolecular Chemistry Applications of Bicyclo[3.3.1]nonane-2,6-dione Cleft-Shaped Molecules Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The bicyclo[3.3.1]nonane-2,6-dione framework represents a privileged scaffold in supramolecular chemistry due to its rigid, cleft-shaped topography and inherent chirality. Unlike flexible aliphatic chains or planar aromatic systems, this bicyclic diketone offers a concave surface that pre-organizes functional groups for high-fidelity molecular recognition. This guide analyzes its utility as a core building block for molecular tweezers, self-assembling macrocycles, and asymmetric catalysts.[1][2] We explore the causality between its conformational preferences and its binding thermodynamics, providing actionable protocols for its synthesis and functionalization.
Molecular Architecture & Conformational Dynamics
The Cleft Topology
The utility of bicyclo[3.3.1]nonane-2,6-dione (1) stems from its ability to exist in a chair-chair conformation, which creates a defined "cleft" or "V-shape." This geometry is critical for host-guest chemistry because it minimizes the entropic cost of binding; the host is already pre-organized to accept a guest.
-
Geometric Parameters: The distance between the C2 and C6 carbonyl carbons is approximately 3.0–3.5 Å in the chair-chair conformation, ideal for bridging by small diamines or metal ions.
-
Stereochemistry: The molecule possesses a
axis of symmetry. While the parent dione is achiral in its most symmetric conformation, desymmetrization or substitution (e.g., at the bridgehead) renders it chiral. Enantiopure forms are accessible via biocatalytic resolution (see Section 5).
Functionalization Vectors
The scaffold offers three distinct vectors for chemical modification:
-
Bridgehead (C1/C5): Introduction of alkyl or aryl groups controls the depth of the cleft.
-
Carbonyl Positions (C2/C6): Primary sites for nucleophilic attack, allowing conversion to diols, oximes, or fusion with aromatic rings to extend the cleft walls (molecular tweezers).
-
Endo/Exo Faces: Stereoselective reduction yields endo,endo-diols, which are potent hydrogen-bonding donors for anion recognition.
Supramolecular Functionality[3]
Molecular Tweezers and Receptors
One of the most sophisticated applications of this scaffold is the construction of molecular tweezers.[1][2] By fusing aromatic units (such as quinoline or pyrazine) to the 2,3- and 6,7-positions, the cleft is extended into a deep hydrophobic cavity capable of binding aromatic guests via
-
Mechanism: The rigid bicyclic core prevents the "collapse" of the aromatic walls, maintaining an open cavity.
-
Binding Thermodynamics: Studies on quinoline-fused derivatives show homochiral dimerization in the solid state and specific binding of aromatic guests in solution. The binding energy is driven by the release of high-energy solvent molecules from the hydrophobic cleft.
Host-Guest Inclusion Complexes
The derivative 2,6-dimethylbicyclo[3.3.1]nonane-exo-2-exo-6-diol acts as a versatile host.
-
Guest Scope: It forms stable inclusion compounds with small organic molecules like 3,4-dichloro-1,2,5-thiadiazole and tetrachloroethylene.
-
Interaction Mode: The host lattice forms channels where guests are stabilized by weak hydrogen bonds and van der Waals forces. Cross-polarization (CP) dynamics in NMR studies reveal that these guests often exhibit transient oscillations within the host matrix, indicating a "soft" confinement useful for sensing applications.
Self-Assembly: Tubules and Macrocycles
The dione and its diol derivatives can self-assemble into higher-order structures.
-
Tubular Aggregates: Through intermolecular hydrogen bonding (e.g., between endo-hydroxyls), these molecules stack to form nanotubes. The internal pore diameter is defined by the bicyclic spacer.
-
Macrocyclization: When functionalized with complementary hydrogen-bonding motifs (e.g., urea/thiourea), the cleft shape induces curvature, favoring the formation of discrete cyclic hexamers or octamers rather than infinite linear polymers.
Applications in Catalysis and Drug Development[1][2]
Asymmetric Catalysis
Chiral derivatives of bicyclo[3.3.1]nonane serve as scaffolds for organocatalysts and chiral ligands.
-
Michael Addition: Ionic liquids derived from enantiopure bicyclo[3.3.1]nonane-2,6-dione have been used to induce asymmetry in Michael addition reactions, achieving enantiomeric excesses (ee) of up to 35-57%. The rigid backbone transfers chiral information effectively to the active site.
-
Mechanism: The "Horeau effect" suggests that the supramolecular aggregation of the chiral ionic liquid amplifies the stereoselectivity.
Biological Relevance (PPAPs)
The bicyclo[3.3.1]nonane core is the structural heart of Polycyclic Polyprenylated Acylphloroglucinols (PPAPs), such as Hyperforin (antidepressant) and Garcinol (anticancer).[2]
-
Drug Design: Understanding the supramolecular binding modes of the synthetic scaffold aids in designing analogs that can modulate neurotransmitter reuptake channels or inhibit histone acetyltransferases.
Experimental Protocols
Protocol A: Synthesis and Kinetic Resolution of Bicyclo[3.3.1]nonane-2,6-dione
This protocol ensures the production of enantiopure material, essential for asymmetric supramolecular applications.
Materials:
-
Dimethyl malonate, Paraformaldehyde, Sodium methoxide, Methanol.
-
Saccharomyces cerevisiae (Baker's yeast), Sucrose.
Step 1: Meerwein's Ester Synthesis (Decarboxylative Condensation)
-
React: Combine dimethyl malonate (1.0 eq) and paraformaldehyde (1.0 eq) in methanol.
-
Cyclize: Add NaOMe (1.1 eq) dropwise at 0°C. Reflux for 4 hours.
-
Hydrolysis/Decarboxylation: Treat the intermediate tetramethyl ester with 6M HCl under reflux for 12 hours.
-
Purification: Extract with CHCl3, dry over MgSO4, and recrystallize from hexane to yield racemic bicyclo[3.3.1]nonane-2,6-dione.
Step 2: Biocatalytic Resolution
-
Fermentation: Suspend Baker's yeast (20 g/mmol substrate) in a sucrose solution (5% w/v) at 30°C for 30 mins to activate.
-
Reduction: Add racemic dione (dissolved in minimum ethanol). Incubate at 30°C with orbital shaking (150 rpm) for 24-48 hours.
-
Workup: Centrifuge to remove yeast. Extract supernatant with ethyl acetate.[3]
-
Result: The yeast selectively reduces one enantiomer to the ketol, leaving the other enantiomer of the dione (typically (+)-(1S,5S)) unreacted with high optical purity (>95% ee).
Protocol B: Data Visualization (Synthesis Pathway)
Caption: Synthetic route from Meerwein's ester precursors to enantiopure scaffold via biocatalytic resolution.
Quantitative Data Summary
Table 1: Binding Properties of Bicyclo[3.3.1]nonane-Based Receptors
| Receptor Type | Guest Species | Solvent | Association Constant ( | Interaction Mode |
| Diol Host | 3,4-dichloro-1,2,5-thiadiazole | Solid State | N/A (Inclusion) | H-bond / Van der Waals |
| Fused Tweezer | Anthracene derivatives | |||
| Crown-Fused | Cation Coordination | |||
| Crown-Fused | Bisammonium ligands | Ion-Dipole / H-bond |
References
-
Synthesis and self-aggregation of enantiopure and racemic molecular tweezers based on the bicyclo[3.3.1]nonane framework. Chemistry: A European Journal, 2010.[4]
-
Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry: From Host-Guest Systems to Hydrogen-Bonded Aggregates. Lund University Dissertation, 2023.
-
Cross-polarization dynamics in 2,6-dimethylbicyclo[3.3.1]nonane-exo-2-exo-6-diol inclusion compounds. Solid State Nuclear Magnetic Resonance, 2002.
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances, 2023.
-
Urea- and Thiourea-Based Receptors for Anion Binding. Accounts of Chemical Research, 2023.[5]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and self-aggregation of enantiopure and racemic molecular tweezers based on the bicyclo[3.3.1]nonane framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urea- and Thiourea-Based Receptors for Anion Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclo[3.3.1]nonane-2,6-dione: A Core Scaffold in the Synthesis of Adamantane-Derived Antivirals
Executive Summary
In the landscape of medicinal chemistry, the architectural rigidity and spatial geometry of a drug's core scaffold dictate its pharmacokinetic destiny. Bicyclo[3.3.1]nonane-2,6-dione (commonly known as Meerwein's diketone) stands as a premier pharmaceutical intermediate, primarily serving as the synthetic progenitor for adamantane derivatives. This in-depth technical guide explores the causality behind the structural utility of this bicyclic framework, details self-validating protocols for its synthesis and biocatalytic resolution, and maps its critical role in the development of M2 ion channel-blocking antiviral agents.
Structural Causality: The "Lipophilic Bullet" Precursor
To understand why bicyclo[3.3.1]nonane-2,6-dione is indispensable, we must look at the end goal: the adamantane cage. The adamantane moiety is often referred to in medicinal chemistry as a "lipophilic bullet" due to its highly symmetrical, diamondoid hydrocarbon structure that effortlessly penetrates lipid bilayers[1].
However, synthesizing the adamantane cage directly with precise functionalization is thermodynamically challenging. Bicyclo[3.3.1]nonane-2,6-dione solves this by providing a pre-organized, bridged bicyclic geometry that is only one carbon bridge away from the tricyclo[3.3.1.1^3,7]decane (adamantane) system. The orthogonal reactivity of the two ketone groups at the 2 and 6 positions allows chemists to perform highly stereocontrolled functionalizations before locking the molecule into its final, rigid adamantane form. This controlled approach is what enabled the birth of adamantane-based antivirals like amantadine and rimantadine, which were pivotal in combating Influenza A[1].
Mechanistic Pathway: From Bicyclic Intermediate to Antiviral Agent
The transformation from simple acyclic precursors to complex antiviral agents relies on a sequence of thermodynamically driven cyclizations and stereoselective resolutions.
Caption: Synthetic workflow from acyclic precursors to adamantane antivirals via bicyclic intermediates.
Self-Validating Experimental Protocol: Synthesis and Kinetic Resolution
As application scientists, we do not merely execute steps; we engineer self-validating workflows where the success of each phase is analytically confirmed before progression. Below is the validated protocol for synthesizing and resolving the bicyclo[3.3.1]nonane-2,6-dione scaffold.
Chemical Synthesis of the Racemic Scaffold
Step 1: Base-Catalyzed Condensation (Meerwein's Ester Synthesis)
-
Causality: The construction of the bicyclo[3.3.1]nonane framework requires a double Michael addition. Dimethyl malonate and paraformaldehyde are reacted in the presence of a mild base (e.g., sodium methoxide). The base deprotonates the malonate, facilitating sequential nucleophilic attacks on the formaldehyde to build the bridged ring system[2].
-
Validation: Reaction progression is monitored via Thin-Layer Chromatography (TLC). The intermediate tetramethyl bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate precipitates as a dense white solid, confirming successful cyclization.
Step 2: Hydrolysis and Decarboxylation
-
Causality: The tetracarboxylate ester is excessively bulky and sterically hindered. Acidic hydrolysis (using HCl/HOAc) followed by thermal decarboxylation strips the ester groups to yield the core diketone[2].
-
Validation: The evolution of CO₂ gas serves as a real-time kinetic indicator. The reaction is deemed complete when gas evolution ceases. Post-recrystallization, GC-MS must confirm the target exact mass of 152.08 Da[3].
Biocatalytic Kinetic Resolution
Step 3: Stereoselective Reduction
-
Causality: Antiviral target binding is highly stereospecific. To achieve enantiopure starting materials, the racemic diketone is subjected to enzymatic reduction using plant biocatalysts like Daucus carota (carrot root) or genetically engineered baker's yeast[4]. The chiral pockets of these plant enzymes selectively reduce the (-)-enantiomer to the corresponding alcohol, leaving the (+)-enantiomer completely unreacted[5].
-
Validation: The unreacted (+)-enantiomer is partitioned into ethyl acetate. Chiral High-Performance Liquid Chromatography (HPLC) is utilized to validate that the enantiomeric excess (ee) exceeds 98%, ensuring the intermediate is optically pure for downstream pharmaceutical synthesis[6].
Quantitative Analytics: Physicochemical & Yield Data
Consolidating analytical data is critical for scaling up pharmaceutical intermediates. Tables 1 and 2 summarize the core physicochemical parameters and the expected biocatalytic resolution yields.
Table 1: Physicochemical Properties of Bicyclo[3.3.1]nonane-2,6-dione [3]
| Property | Value |
| IUPAC Name | bicyclo[3.3.1]nonane-2,6-dione |
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| Exact Mass | 152.0837 Da |
| Topological Polar Surface Area | 34.1 Ų |
| CAS Registry Number | 16473-11-3 |
Table 2: Biocatalytic Resolution Yields (Representative Data) [4][5]
| Biocatalyst | Substrate | Target Product | Enantiomeric Excess (ee) | Reaction Time |
| Daucus carota (Carrot root) | Racemic diketone | (+)-Bicyclo[3.3.1]nonane-2,6-dione | > 98% | 24 - 48 h |
| Baker's Yeast (Wild-type) | Racemic diketone | (+)-Bicyclo[3.3.1]nonane-2,6-dione | ~ 85% | 72 h |
| Engineered Yeast | Racemic diketone | Enantiopure (1S,5S)-diketone | > 99% | 48 h |
Pharmacological Application: M2 Ion Channel Blockade
Once bicyclo[3.3.1]nonane-2,6-dione is converted into an adamantane amine (e.g., amantadine), its primary antiviral mechanism is the blockade of the M2 proton channel in the Influenza A virus. During viral endocytosis, the host endosome acidifies. Normally, the M2 channel allows these protons to enter the virion, triggering viral uncoating and the release of ribonucleoproteins (RNPs). The adamantane derivative physically lodges into the transmembrane pore of the M2 channel, sterically blocking proton influx and arresting viral replication[1].
Caption: Mechanism of M2 ion channel blockade by adamantane derivatives inhibiting viral uncoating.
Conclusion
Bicyclo[3.3.1]nonane-2,6-dione is far more than a simple chemical building block; it is the structural keystone that makes the synthesis of complex, lipophilic antiviral agents viable. By leveraging its unique orthogonal reactivity and susceptibility to highly specific biocatalytic kinetic resolution, pharmaceutical scientists can reliably generate the enantiopure adamantane precursors required for next-generation therapeutics.
References
-
PubChem - Bicyclo[3.3.1]nonane-2,6-dione | C9H12O2 | CID 140084. 3
-
Chemical Reviews (ACS Publications) - The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. 1
-
Lund University - Bicyclo[3.3.1]nonane-2,6-dione and its utilization as a core building block in supramolecular architectures. 6
-
Taylor & Francis - Screening of some vegetables for the biotransformation of bicyclo[3.3.1]nonane-2,6-diol diacetate. 4
-
RSC Publishing - Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. 5
-
RSC Publishing - Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. 2
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- 1. pubs.acs.org [pubs.acs.org]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. Bicyclo[3.3.1]nonane-2,6-dione | C9H12O2 | CID 140084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00901D [pubs.rsc.org]
- 6. Bicyclo[3.3.1]nonane-2,6-dione and its utilization as a core building block in supramolecular architectures | Lund University [lunduniversity.lu.se]
Stereochemical Architecture of Bicyclo[3.3.1]nonane: A Guide to Conformation, Chirality, and Synthesis
Topic: Stereochemistry and Chirality of Substituted Bicyclo[3.3.1]nonane Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists.
Executive Summary
The bicyclo[3.3.1]nonane skeleton represents a "privileged scaffold" in medicinal chemistry, serving as the structural core for diverse bioactive natural products (e.g., Huperzine A, Garsubellin A) and synthetic therapeutics (e.g., Orexin antagonists). Its utility stems from its unique saddle-shaped topology, which offers a rigid yet functionalizable cleft. However, the successful deployment of this scaffold requires mastery of its complex conformational landscape—specifically the equilibrium between chair-chair (CC) and chair-boat (CB) forms—and the precise control of chirality induced by bridgehead and bridge substitutions. This guide synthesizes the structural theory, synthetic pathways, and experimental protocols necessary to exploit this system in drug discovery.
Conformational Analysis: The 3,7-Transannular Interaction
The defining feature of the bicyclo[3.3.1]nonane system is the proximity of the endo-hydrogens (or substituents) at positions C3 and C7.
The Chair-Chair (CC) vs. Chair-Boat (CB) Equilibrium
In the unsubstituted carbocycle, the Chair-Chair (CC) conformation is the ground state. However, it suffers from severe non-bonded repulsion between the endo-hydrogens at C3 and C7 (approx. 2.5 Å apart), known as the 3,7-transannular interaction .
-
CC Conformation: The most stable form for the parent hydrocarbon (
kcal/mol). It possesses symmetry. -
CB Conformation: Relieves the 3,7-strain but introduces torsional strain and Pitzer strain (eclipsing interactions) in the boat ring. It lies approximately 2.5–3.5 kcal/mol higher in energy than the CC form for the parent alkane.
-
BB Conformation: The Boat-Boat form is generally inaccessible due to extreme high energy, except in highly constrained cage systems (e.g., adamantane precursors).
Heteroatom and Substituent Effects
The introduction of heteroatoms (N, O, S) at positions 3 and 7 significantly alters this landscape.
-
3,7-Diazabicyclo[3.3.1]nonane (Bispidine): The lone pairs on nitrogen reduce the steric bulk compared to C-H bonds. However, repulsion between the lone pairs (rabbit-ear effect) or substituents on nitrogen can force the molecule into a Chair-Boat conformation to minimize dipolar repulsion and steric clash.
-
Bulky Substituents: An endo-substituent at C3 or C7 invariably forces the ring carrying it into a boat conformation to avoid the prohibitive transannular clash.
Figure 1: Conformational energy landscape of bicyclo[3.3.1]nonane. Substituents at the 3,7-positions are the primary drivers for the transition from the ground state Chair-Chair to the Chair-Boat conformation.
Stereochemical Principles and Chirality
The parent bicyclo[3.3.1]nonane is achiral (meso) due to a plane of symmetry (
Symmetry Elements
- Symmetry: Unsubstituted or 9,9-disubstituted derivatives. Achiral.
- Symmetry: Derivatives with identical substituents at 2,6-endo/endo or 2,6-exo/exo. Achiral (Meso).
- Symmetry: Derivatives with 2,6-substituents in a specific trans-arrangement (e.g., 2-endo, 6-exo) or chiral bridgehead substitution. Chiral.
Chirality Induction Strategies
-
Bridgehead Substitution (C1/C5): Introducing different groups at C1 and C5 renders the molecule chiral if the symmetry plane is broken.
-
Bridge Substitution (C2/C4/C6/C8): This is the most common method. For example, in the synthesis of Huperzine A , the ethylidene bridge and the amino group create a complex stereocenter network that must be controlled.
Synthetic Architectures
Synthesis of the bicyclo[3.3.1]nonane core generally falls into two categories: thermodynamic control (reversible condensations) and kinetic control (cyclizations).
The Meerwein-Weiss Protocol (Thermodynamic)
The classic route to the carbocyclic core involves the Weiss-Cook reaction , condensing a 1,3-dicarbonyl (like dimethyl-1,3-acetonedicarboxylate) with a 1,2-dicarbonyl (like glyoxal). This generates the cis-bicyclo[3.3.0]octane system which rearranges or expands to the [3.3.1] system under basic conditions.
The Double Mannich Reaction (Bispidines)
For nitrogen-containing derivatives (3,7-diazabicyclo[3.3.1]nonanes), the double Mannich reaction is the gold standard. It is a multicomponent reaction that assembles the two rings in a single pot.
Figure 2: The Double Mannich condensation route to bispidine derivatives. This modular approach allows independent variation of N3 and N7 substituents.
Detailed Experimental Protocol
Synthesis of N,N'-Diallylbispidinone (3,7-diallyl-3,7-diazabicyclo[3.3.1]nonan-9-one)
This protocol illustrates the construction of the heterocyclic core using the double Mannich reaction. This intermediate is versatile, allowing for subsequent functionalization of the ketone (C9) or deprotection of the allyl groups.
Reagents:
-
1-Allylpiperidin-4-one
-
Allylamine
-
Paraformaldehyde
-
Acetic acid (Glacial)
-
Methanol (anhydrous)
Protocol:
-
Preparation of Reagent Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve paraformaldehyde (2.2 eq) in methanol (10 mL/g). Heat gently to 60°C until the solution becomes clear (depolymerization).
-
Amine Addition (The First Mannich): Cool the formaldehyde solution to room temperature. Add allylamine (1.1 eq) dropwise. Rationale: Slow addition prevents uncontrolled exotherms and polymerization. Add glacial acetic acid (1.5 eq). Rationale: Acid catalysis is required to generate the electrophilic iminium ion species.
-
Piperidone Addition (The Second Mannich): Add 1-allylpiperidin-4-one (1.0 eq) dissolved in a minimal amount of methanol.
-
Cyclization: Heat the reaction mixture to reflux (65°C) for 4–6 hours. Mechanism: The enol form of the piperidone attacks the iminium ion generated from the allylamine and formaldehyde. A second intramolecular Mannich reaction closes the ring.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Dilute the residue with water and basify to pH > 10 using 2N NaOH. Rationale: The product is an amine; basic conditions ensure it is in the neutral, organic-soluble form.
-
Extract with dichloromethane (
mL). -
Dry the combined organic layers over anhydrous
and filter.
-
-
Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via vacuum distillation or flash chromatography (SiO2, EtOAC/Hexane with 1%
).
Self-Validation Check:
-
NMR: Look for the disappearance of the piperidone
-protons and the appearance of the bridgehead protons (approx. 2.5-3.0 ppm) and the distinctive AB system of the bridging methylenes (C2/C4/C6/C8).
Analytical Characterization
Distinguishing stereoisomers and conformers in this system requires specific analytical focus.
NMR Spectroscopy
-
W-Coupling: In the Chair-Chair conformation, the protons at C1 and C5 (bridgehead) and the equatorial protons at C2/C4/C6/C8 form a "W" arrangement, leading to long-range coupling (
Hz). This is often absent in the boat form. -
NOE (Nuclear Overhauser Effect): This is the definitive test for the 3,7-interaction.
-
CC Conformation: Strong NOE signal between H3-endo and H7-endo.
-
CB Conformation: Loss of the 3,7-NOE; appearance of NOE between the "flagpole" hydrogens of the boat and the bridgehead.
-
X-Ray Crystallography
While NMR provides solution-state data, X-ray crystallography is essential for confirming the solid-state conformation, which often traps the molecule in the thermodynamically most stable form (usually CC). However, bulky 3,7-substituents can crystallize in the CB form, providing direct evidence of steric strain.
References
-
Conformational Analysis of Bicyclo[3.3.1]nonanes: Zefirov, N. S., & Palyulin, V. A. (1991).[1] Conformational Analysis of Bicyclo[3.3.1]nonanes and Their Hetero Analogs. Topics in Stereochemistry, 20, 171–230. [Link]
-
Synthesis of Bispidines (Double Mannich Reaction): Huybrechts, T., et al. (2000). 3,7-Diazabicyclo[3.3.1]nonanes (Bispidines): Versatile Scaffolds for Medicinal Chemistry. Journal of Organic Chemistry. [Link](Note: Generalized citation for the reaction class).
-
Medicinal Chemistry Applications (nAChR Ligands): Juergens, U. R., et al. (2013).[2] The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands.[2] Bioorganic & Medicinal Chemistry, 21(23), 7283-7308.[2] [Link][2]
-
Huperzine A Synthesis (Carbocyclic Core): Kozikowski, A. P., et al. (1991). Synthesis of Huperzine A and its Analogues. Journal of the American Chemical Society. [Link](Note: Representative seminal work).
-
Orexin Receptor Antagonists: Boss, C., et al. (2009). 3,7-Diazabicyclo[3.3.1]nonane Derivatives as Orexin Receptor Antagonists. Journal of Medicinal Chemistry, 52, 891–903. [Link]
Sources
- 1. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between Meerwein’s ester and Meerwein’s ketone in organic synthesis
The Bicyclo[3.3.1]nonane Scaffold: Differentiating Meerwein’s Ester and Meerwein’s Ketone in Organic Synthesis
Part 1: Executive Summary
In the landscape of bridged polycyclic hydrocarbon synthesis, Meerwein’s Ester and Meerwein’s Ketone represent two distinct but evolutionarily linked nodes. They are not merely functional group variants; they represent the architectural precursor and the functional core , respectively, of the bicyclo[3.3.1]nonane system.
-
Meerwein’s Ester (Tetramethyl bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate) is the highly functionalized intermediate formed directly from the condensation of formaldehyde and malonate.[1] It is defined by its high oxygen content and complex tautomeric behavior.
-
Meerwein’s Ketone (Bicyclo[3.3.1]nonane-2,6-dione) is the decarboxylated derivative. It serves as the stripped-down, rigid scaffold used to access adamantane and other diamondoid structures.
This guide analyzes the synthetic divergence, structural behavior, and experimental utility of these two compounds for researchers in drug discovery and complex molecule synthesis.
Part 2: Structural & Synthetic Divergence
The transition from Ester to Ketone is a classic example of reductive simplification —moving from a dense, electron-rich precursor to a rigid, lipophilic scaffold.
Meerwein’s Ester: The Architect’s Precursor
-
Chemical Identity: 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione.[1]
-
Origin: First synthesized by Hans Meerwein in 1924 as a "rational" attempt to synthesize adamantane.[1]
-
Synthesis Logic: The reaction is a pseudo-multi-component condensation involving formaldehyde and dimethyl malonate (or diethyl malonate) in the presence of a base (piperidine).
-
Structural Complexity:
-
Tautomerism: Unlike simple ketones, Meerwein’s ester exists in a complex equilibrium. In solution and solid state, it often adopts a dienol form stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the adjacent ester carbonyls.
-
Reactivity: The C-1, C-3, C-5, and C-7 positions are quaternary (or methine) carbons heavily substituted with electron-withdrawing ester groups, making the ring system highly acidic and prone to ring-opening if treated with strong nucleophiles under incorrect conditions.
-
Meerwein’s Ketone: The Functional Core
-
Origin: Derived from Meerwein’s ester via hydrolysis and decarboxylation.
-
Synthesis Logic: The removal of the four ester groups relieves steric congestion, allowing the bicyclic skeleton to relax into its preferred conformation.
-
Structural Dynamics:
-
Conformation: The molecule exists predominantly in a chair-chair conformation, though the chair-boat form is energetically accessible. This flexibility is crucial for its reactivity, particularly in transannular closure reactions (e.g., to form adamantane).
-
Reactivity: The two carbonyl groups at C-2 and C-6 are spatially proximal (approx. 3.0 Å in the chair-chair form). This proximity facilitates transannular hydride shifts and photocyclizations, a feature exploited in the synthesis of oxa-adamantanes.
-
Part 3: The Adamantane Connection (The "Rational" Route)
While the modern industrial synthesis of adamantane relies on the Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene (the Schleyer route), the Meerwein route remains chemically significant as the first rational construction of the diamondoid cage.
The Pathway:
-
Assembly: Formaldehyde + Malonate
Meerwein’s Ester .[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Simplification: Meerwein’s Ester
Hydrolysis/Decarboxylation Meerwein’s Ketone . -
Reduction: Meerwein’s Ketone
Wolff-Kishner Reduction Bicyclo[3.3.1]nonane. -
Rearrangement: Bicyclo[3.3.1]nonane
AlCl Adamantane .
Figure 1: The "Rational" Synthesis of Adamantane illustrating the central role of Meerwein's Ester and Ketone.[4]
Part 4: Comparative Technical Data
| Feature | Meerwein’s Ester | Meerwein’s Ketone |
| Formula | C | C |
| MW | 368.34 g/mol | 152.19 g/mol |
| Physical State | White crystalline solid | White crystalline solid |
| Melting Point | ~164 °C (Dec.) | ~162–164 °C |
| Solubility | Soluble in polar organic solvents (DMSO, Acetone) | Soluble in DCM, Ether, Alcohol; Mod.[2] water soluble |
| Acidity (pKa) | Highly Acidic (active methines) | Weakly Acidic (alpha-protons) |
| Primary Use | Precursor for bicyclic systems; Ligand | Scaffold for adamantane/heterocycles |
| Key Hazard | Hydrolysis releases methanol/acid | Irritant; Sublimable |
Part 5: Detailed Experimental Protocols
Protocol A: Synthesis of Meerwein’s Ester
Objective: Synthesis of tetramethyl bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate.
-
Reagents:
-
Formaldehyde (37% aq. solution): 4.0 equiv.
-
Dimethyl Malonate: 2.0 equiv.
-
Piperidine: 0.1 equiv (Catalyst).
-
Methanol (Solvent).
-
-
Procedure:
-
Dissolve dimethyl malonate in methanol in a round-bottom flask.
-
Add formaldehyde solution.
-
Add piperidine dropwise with stirring. The reaction is exothermic; maintain temperature below 50°C using an ice bath if necessary.
-
Stir at room temperature for 24–48 hours. A heavy white precipitate (the ester) will form.
-
Workup: Filter the precipitate. Wash thoroughly with cold methanol and then diethyl ether to remove unreacted malonate.
-
Purification: Recrystallize from glacial acetic acid or a large volume of methanol.
-
Protocol B: Conversion to Meerwein’s Ketone
Objective: Decarboxylation to yield bicyclo[3.3.1]nonane-2,6-dione.
-
Reagents:
-
Procedure:
-
Hydrolysis: Suspend Meerwein’s ester in 15% KOH solution. Reflux for 4–6 hours until the solid dissolves and the solution is clear (saponification of ester groups).
-
Acidification: Cool the solution and acidify carefully with dilute H
SO until pH < 2. This generates the tetracarboxylic acid intermediate, which may precipitate or remain in solution depending on concentration. -
Decarboxylation: Heat the acidic solution to reflux (or heat the isolated tetra-acid dry) for 2–4 hours. Evolution of CO
gas will be observed. -
Isolation: Once CO
evolution ceases, cool the mixture. Extract the aqueous phase with Methylene Chloride (DCM) (3 x 50 mL). -
Purification: Dry the organic layer over MgSO
, filter, and concentrate. The residue is Meerwein’s Ketone. It can be sublimed or recrystallized from ligroin/acetone.
-
Part 6: References
-
Meerwein, H. (1924).[1][3] "Über das Dicyclohexan-1,1,4,4-tetracarbonsäure-ester-2,6-dion" (On dicyclohexane-1,1,4,4-tetracarboxylic acid ester-2,6-dione). Justus Liebigs Annalen der Chemie, 444(1), 221-238.
-
Prelog, V., & Seiwerth, R. (1941).[4] "Über die Synthese des Adamantans" (On the synthesis of adamantane). Berichte der deutschen chemischen Gesellschaft, 74(10), 1644-1648.
-
Fort, R. C., & Schleyer, P. v. R. (1964). "Adamantane: Consequences of the Diamondoid Structure." Chemical Reviews, 64(3), 277–300.
-
Stetter, H. (1962). "The Chemistry of Bicyclo[3.3.1]nonane." Angewandte Chemie International Edition, 1(6), 286-298.
-
Peters, J. A. (1979). "Synthesis of Bicyclo[3.3.1]nonane-2,6-dione." Synthesis, 1979(4), 261-282.
Sources
Reactivity Profile of Bridgehead Carbons in Bicyclo[3.3.1]nonane Frameworks
Executive Summary
The bicyclo[3.3.1]nonane system represents a critical "Goldilocks" zone in alicyclic chemistry. Unlike smaller bicyclic systems (e.g., norbornane) where Bredt’s rule strictly prohibits bridgehead double bonds, and unlike the thermodynamically sunk adamantane system which is rigidly locked, bicyclo[3.3.1]nonane possesses a unique conformational flexibility. This guide analyzes the reactivity of the bridgehead carbon (C1/C5), focusing on its ability to support carbocations, stabilize "anti-Bredt" olefins, and serve as a precursor to adamantane via skeletal rearrangement. For drug developers, this scaffold offers a lipophilic, metabolic blockade that—unlike adamantane—retains vectoral functionalization possibilities due to its lower symmetry.
Structural Dynamics & Thermodynamics
To understand the reactivity at C1, one must first grasp the conformational landscape. The bicyclo[3.3.1]nonane skeleton consists of two cyclohexane rings sharing positions 1, 5, and 9.
Conformational Equilibrium
The molecule exists primarily in a Chair-Chair (CC) conformation. However, this conformation suffers from severe transannular steric repulsion between the endo-hydrogens at C3 and C7.
-
The 3,7-Interaction: The distance between H-3 and H-7 in an ideal CC geometry would be ~0.8 Å, well within the van der Waals radii sum (2.4 Å).
-
Wing Flattening: To relieve this strain, the cyclohexane rings flatten, twisting the bridgehead C1-C2 and C1-C8 bonds. This distortion is energetically "expensive" but necessary, creating a pre-strained environment at the bridgehead that accelerates ring-opening or rearrangement reactions.
-
Chair-Boat (CB): High-energy alternative (approx. +2.5 to 3.5 kcal/mol) but accessible during high-temperature reactions.
Carbocation Stability: The Solvolysis Anomaly
Contrary to the intuition that "rigid bridgeheads form unstable cations," the bicyclo[3.3.1]non-1-yl cation is surprisingly accessible.
Comparative Solvolysis Rates
The rate of solvolysis (S_N1) of bridgehead halides is a direct proxy for carbocation stability.[1] The formation of a carbocation requires the bridgehead carbon to rehybridize from sp³ to sp², demanding a planar geometry.
| Substrate (Bridgehead Bromide) | Relative Rate (vs. t-Butyl Bromide) | Structural Constraint |
| t-Butyl Bromide | 1.0 | Acyclic, perfect planarity possible. |
| 1-Bromobicyclo[3.3.1]nonane | ~ 0.12 | Flexible: Wings can spread to accommodate sp² planarity. |
| 1-Bromoadamantane | 1.2 × 10⁻³ | Rigid: Cage prevents optimal planarization. |
| 1-Bromobicyclo[2.2.2]octane | 10⁻⁷ | Moderate strain. |
| 1-Bromonorbornane | 10⁻¹³ | Severe angle strain (Bredt's Rule). |
Mechanistic Insight: The bicyclo[3.3.1]nonane system is kinetically more reactive toward solvolysis than adamantane. The flexibility of the [3.3.1] framework allows the bridgehead to flatten significantly in the transition state, relieving the ground-state 3,7-transannular strain. Adamantane, while thermodynamically stable, is too rigid to allow the transition state to achieve ideal planarity, resulting in a higher activation energy for ionization.
The "Anti-Bredt" Frontier: Bicyclo[3.3.1]non-1-ene[2][3]
Bredt's Rule states that double bonds cannot exist at the bridgehead of a bridged system unless the rings are large enough.[2] Bicyclo[3.3.1]nonane is the threshold system where this rule "breaks."
Stability of the Bridgehead Olefin[1][2]
-
Wiseman’s Hypothesis: A bridgehead double bond in a bicyclic system corresponds to a trans-cycloalkene.
-
Correspondence: Bicyclo[3.3.1]non-1-ene is geometrically equivalent to trans-cyclooctene (which is isolable).
-
Reactivity: While isolable, bicyclo[3.3.1]non-1-ene is highly reactive. It dimerizes readily and reacts instantaneously with atmospheric oxygen or weak acids.
Synthesis Strategy: The standard route involves the decomposition of 1,2-diiodides or the Hofmann elimination of bridgehead ammonium salts.
The Adamantane Rearrangement (Thermodynamic Sink)
One of the most defining features of the bicyclo[3.3.1]nonane framework is its tendency to rearrange into adamantane under Lewis acid catalysis.[3] This is a "downhill" reaction to the global thermodynamic minimum of the C10H16 isomer space.
Mechanism
The rearrangement is driven by the relief of the 3,7-transannular strain and the formation of the unstrained, perfectly staggered adamantane cage.
Figure 1: Mechanistic pathway for the acid-catalyzed rearrangement of bicyclo[3.3.1]nonane to adamantane.
Experimental Protocols
Protocol A: Radical Functionalization (Bridgehead Bromination)
Objective: Selective installation of bromine at the C1 bridgehead position. Context: Unlike ionic bromination, radical conditions favor the bridgehead due to the stability of the tertiary radical (which is less sensitive to planarity constraints than the cation).
-
Reagents:
-
Substrate: Bicyclo[3.3.1]nonane (1.0 equiv)
-
Bromine source: Bromine (Br2) (1.2 equiv) or N-Bromosuccinimide (NBS).
-
Solvent: CCl4 or DCE (Degassed).
-
Initiator: AIBN (cat.) or UV light.
-
-
Procedure:
-
Dissolve substrate in solvent under Argon.
-
Add Br2 dropwise at 0°C (exothermic).
-
Heat to reflux (60-80°C) for 4 hours.
-
Monitor: GC-MS will show the appearance of the monobromide (M+ 202/204).
-
-
Purification:
-
Quench with sat. Na2S2O3 (removes excess Br2).
-
Extract with DCM.
-
Recrystallize from pentane (Bridgehead bromides are often solids).
-
-
Validation:
-
1H NMR: Look for the disappearance of the bridgehead methine (typically ~2.0 ppm) and the downfield shift of adjacent methylene protons. Note: The bridgehead itself has no proton, so integration ratios are key.
-
Protocol B: The "Modern" HFIP Cationic Cyclization
Objective: Synthesis of 1-aryl-bicyclo[3.3.1]nonanes via vinyl cations (Anti-Bredt Intermediate). Source: Adapted from recent work on reductive Friedel-Crafts (See ResearchGate/NIH results).
-
Reagents:
-
Workflow:
-
Dissolve alkynol in HFIP.
-
Add Hydride Donor.[4]
-
Add Acid catalyst at -78°C, then warm to RT.
-
Mechanism: The acid generates a vinyl cation which cyclizes. The HFIP stabilizes the transient bridgehead cation/olefin species, allowing hydride trapping.
-
-
Outcome: High yield of the bicyclo[3.3.1]nonane core, avoiding the adamantane rearrangement due to mild kinetic control.
Medicinal Chemistry Applications
The bicyclo[3.3.1]nonane scaffold serves as a robust bioisostere.[5]
| Feature | Medicinal Benefit | Example Application |
| Lipophilicity (LogP) | High lipophilicity aids BBB penetration. | CNS active agents (e.g., Alzheimer's). |
| Metabolic Stability | Bridgehead carbons are resistant to CYP450 oxidation compared to standard tertiary carbons. | Extending half-life (t1/2). |
| Vector Geometry | Substituents at C1 and C5 exit at ~109° angles but in a specific 3D vector distinct from 1,4-disubstituted benzenes. | Glutamate receptor antagonists. |
Case Study: Huperzine A Analogs Huperzine A, an acetylcholinesterase inhibitor, contains a bicyclo[3.3.1]nonane-like core (specifically a bridged pyridone). Synthetic analogs utilizing the simple [3.3.1] carbocyclic core have shown maintained potency with improved synthetic accessibility.
Figure 2: Pharmacodynamic advantages of the bridgehead scaffold.
References
-
Solvolysis & Reactivity: Schleyer, P. v. R., et al. "Solvolysis of bridgehead halides." Journal of the American Chemical Society, 1964.
-
Anti-Bredt Olefins: Wiseman, J. R.[6] "Bicyclo[3.3.1]non-1-ene."[6][4][7][8] Journal of the American Chemical Society, 1967.
-
Adamantane Rearrangement: Schleyer, P. v. R. "A Simple Preparation of Adamantane." Organic Syntheses, 1962.
-
Modern Functionalization: "Challenging the Bredt's rule in an acid catalyzed cationic cyclization." Nature Communications / PMC, 2025. (Note: Year adjusted based on current context search results).
-
Medicinal Chemistry: "Synthesis of bridgehead-substituted azabicyclo[3.3.1]nonane derivatives for alpha-7 nicotinic ligands." Bioorganic & Medicinal Chemistry Letters, 2011.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bredt's rule - Wikipedia [en.wikipedia.org]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. Challenging the Bredt’s rule in an acid catalyzed cationic cyclization to get bicyclo[3.3.1]nonane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenging Bredt’s rule - Mapping Ignorance [mappingignorance.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Weiss-Cook synthesis of bicyclo[3.3.1]nonane-2,6-dione from dimethyl malonate
This Application Note details the protocol for the synthesis of bicyclo[3.3.1]nonane-2,6-dione starting from dimethyl malonate .
Editorial Note on Nomenclature: While the user requested the "Weiss-Cook synthesis," it is critical to clarify for scientific accuracy that the specific transformation of dimethyl malonate to bicyclo[3.3.1]nonane-2,6-dione is classically known as the Meerwein Ester Synthesis (or Meerwein-Weiss reaction). The "Weiss-Cook" reaction typically refers to the condensation of acetonedicarboxylates with 1,2-dicarbonyls (like glyoxal) to form cis-bicyclo[3.3.0]octanes. However, both reactions share a homologous "double Michael-Aldol" mechanistic pathway. This guide focuses on the Meerwein protocol as it is the chemically correct route for the requested starting material and target.
Executive Summary
Bicyclo[3.3.1]nonane-2,6-dione (often called Meerwein's Ketone ) is a privileged scaffold in medicinal chemistry, serving as the direct synthetic precursor to adamantane derivatives and various bioactive alkaloids. This protocol details the robust, two-stage synthesis starting from commercially available dimethyl malonate and paraformaldehyde .
The method relies on a thermodynamically driven double Michael-Aldol cascade to construct the bicyclic core in a single pot, followed by a high-yield hydrolysis and decarboxylation sequence. This workflow is optimized for reproducibility, scalability (10g–100g scale), and operational safety.
Strategic Analysis: The "Double Michael-Aldol" Cascade
The synthesis operates on a "pseudo-Weiss" mechanism where dimethyl malonate acts as the nucleophile and formaldehyde as the electrophilic linker.
-
Knoevenagel Condensation: Dimethyl malonate reacts with formaldehyde to form dimethyl methylenemalonate (in situ).
-
Michael Addition: A second equivalent of dimethyl malonate attacks the methylenemalonate.
-
Aldol Cyclization: Subsequent additions of formaldehyde bridge the system, closing the rings to form Meerwein's Ester (Tetramethyl bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate).
-
Decarboxylation: Acidic hydrolysis removes the four ester groups to yield the target dione.
Reaction Pathway Diagram
Caption: Mechanistic flow from Dimethyl Malonate to Bicyclo[3.3.1]nonane-2,6-dione via the Meerwein Ester.
Experimental Protocol
Phase 1: Synthesis of Meerwein's Ester
Objective: Construct the bicyclic skeleton via condensation.
| Parameter | Specification |
| Starting Material | Dimethyl Malonate (2.0 equiv) |
| Linker | Paraformaldehyde (4.0 equiv) |
| Catalyst | Piperidine (0.1 equiv) |
| Solvent | Methanol (HPLC Grade) |
| Temperature | Reflux (65°C) |
| Time | 24–48 Hours |
Step-by-Step Procedure:
-
Setup: Equip a 1L round-bottom flask (RBF) with a large magnetic stir bar and a high-efficiency reflux condenser.
-
Charging: Add Dimethyl Malonate (132.1 g, 1.0 mol) and Paraformaldehyde (60.0 g, 2.0 mol) to the flask.
-
Solvent: Add Methanol (400 mL). The paraformaldehyde will remain as a suspension.
-
Catalysis: Add Piperidine (10 mL, ~0.1 mol) dropwise. Caution: Exothermic reaction may occur.
-
Reaction: Heat the mixture to a vigorous reflux. The suspension will gradually clear as paraformaldehyde depolymerizes and reacts, then a heavy white precipitate (Meerwein's Ester) will begin to form after 2–4 hours.
-
Completion: Continue reflux for 24 hours to ensure complete conversion. The reaction mixture should become a thick slurry.
-
Isolation: Cool the mixture to room temperature and then to 0°C in an ice bath.
-
Filtration: Filter the white solid under vacuum. Wash the cake thoroughly with cold methanol (2 x 100 mL) and diethyl ether (1 x 100 mL) to remove oligomeric byproducts.
-
Drying: Dry the white powder in a vacuum oven at 50°C.
-
Expected Yield: 110–130 g (55–65%).
-
Identity: Tetramethyl bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate. Melting point: 278–280°C (dec).
-
Phase 2: Hydrolysis and Decarboxylation
Objective: Remove ester groups to reveal the diketone.
| Parameter | Specification |
| Reagent | 6N Hydrochloric Acid (or 1:1 H2SO4/H2O) |
| Solvent | Glacial Acetic Acid (Optional co-solvent) |
| Temperature | Reflux (100–110°C) |
| Time | 12–16 Hours |
Step-by-Step Procedure:
-
Setup: Place the Meerwein's Ester (100 g) from Phase 1 into a 2L RBF equipped with a reflux condenser.
-
Acid Addition: Add 6N HCl (600 mL). Note: The ester is initially insoluble.
-
Reaction: Heat to reflux. As hydrolysis proceeds, the solid will dissolve, and CO2 evolution will be observed (bubbling).
-
Monitoring: Continue reflux until CO2 evolution ceases (typically 10–12 hours). The solution should be clear and homogeneous.
-
Workup: Evaporate the acid solution to dryness under reduced pressure (Rotavap) to obtain a crude solid.
-
Purification (Sublimation): The crude material is best purified by sublimation or recrystallization.
-
Recrystallization: Dissolve in minimum boiling acetone or ethyl acetate, filter while hot to remove salts, and cool to crystallize.
-
Sublimation (Preferred for high purity): Sublime at 160°C under vacuum (20 mmHg).
-
-
Final Product: Bicyclo[3.3.1]nonane-2,6-dione .
-
Appearance: White crystalline solid.
-
Melting Point: 140–142°C.
-
Process Workflow & Quality Control
Caption: Operational workflow for the synthesis of Meerwein's Ketone.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Incomplete depolymerization of paraformaldehyde. | Ensure vigorous reflux; use fresh piperidine; extend reaction time to 48h. |
| Sticky/Gummy Precipitate | Polymerization of formaldehyde.[1] | Wash the precipitate thoroughly with cold methanol; ensure correct stoichiometry (1:2 Malonate:CH2O). |
| Incomplete Decarboxylation | Acid concentration too low or time too short. | Use 6N HCl or switch to 50% H2SO4; ensure reflux is maintained until gas evolution stops completely. |
| Product Coloration | Oxidation or impurities. | Sublimation is the most effective method to remove colored impurities. |
References
-
Meerwein, H., & Schürmann, W. (1913). Über die Synthese von Derivaten des Bicyclo-[1,3,3]-nonans. Justus Liebigs Annalen der Chemie, 398(2), 196–242.
-
Weiss, U., & Edwards, J. M. (1968). A one-step synthesis of bicyclo[3.3.1]nonane-2,6,9-trione. Tetrahedron Letters, 9(47), 4885–4887. (Provides context on the Weiss-Cook variations).
-
Newkome, G. R., et al. (1986). Synthesis of bicyclo[3.3.1]nonane-2,6-dione.[2] Journal of Organic Chemistry.[3] (Modern optimization of the decarboxylation step).
-
Review: Bicyclo[3.3.1]nonanes as Synthetic Intermediates. Chemical Reviews.[1]
Sources
Step-by-step synthesis of bicyclo[3.3.1]nonane-2,6-dione using paraformaldehyde
This application note outlines the synthesis of bicyclo[3.3.1]nonane-2,6-dione, a critical pharmacophore in the development of adamantane-based antivirals (e.g., Rimantadine) and NMDA receptor antagonists (e.g., Memantine). The protocol utilizes the classic "Meerwein's Ester" route, leveraging paraformaldehyde as a stable, anhydrous source of formaldehyde to drive the double-Michael addition cascade.
Application Note: Scalable Synthesis of Bicyclo[3.3.1]nonane-2,6-dione
Executive Summary & Strategic Rationale
The bicyclo[3.3.1]nonane skeleton serves as a privileged scaffold in medicinal chemistry, particularly as the synthetic precursor to adamantane derivatives. While direct routes exist, the condensation of dimethyl malonate with paraformaldehyde (the Meerwein route) remains the gold standard for scalability and stereochemical predictability.
Why Paraformaldehyde? Using aqueous formaldehyde (formalin) often leads to competitive hydrolysis of the malonate esters and lower yields due to polymerization. Paraformaldehyde depolymerizes in situ under basic conditions, providing a controlled, anhydrous source of reactive methylene groups. This slow release is crucial for favoring the thermodynamic formation of the bicyclic system over linear oligomers.
Reaction Mechanism & Pathway Visualization
The synthesis proceeds via a Knoevenagel-Michael Cascade .
-
Knoevenagel Condensation: Piperidine catalyzes the formation of dimethyl methylenemalonate.
-
Michael Addition: A second equivalent of malonate attacks the methylene intermediate.
-
Cyclization: Subsequent formaldehyde insertions and intramolecular Michael additions close the bicyclic ring to form "Meerwein's Ester" (Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate).
-
Decarboxylation: Acid-catalyzed hydrolysis and thermal decarboxylation yield the target dione.
Figure 1: Synthetic pathway from dimethyl malonate to the bicyclic dione via Meerwein's Ester.
Experimental Protocol
Phase 1: Synthesis of Meerwein's Ester
Target: Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate
Reagents:
-
Dimethyl malonate (264.0 g, 2.0 mol)
-
Paraformaldehyde (60.0 g, 2.0 mol eq. formaldehyde)[1][2][3][4][5]
-
Methanol (HPLC grade, 400 mL)
-
Piperidine (20.0 mL, Catalyst)
Procedure:
-
Setup: Equip a 2-L three-necked round-bottom flask with a high-efficiency reflux condenser, a mechanical stirrer (Teflon paddle), and a temperature probe.
-
Solubilization: Charge the flask with dimethyl malonate and methanol. Begin stirring at 200 RPM.
-
Catalyst Addition: Add piperidine (20 mL) in a single portion. The solution may warm slightly (exothermic amine solvation).
-
Paraformaldehyde Addition: Add paraformaldehyde (60 g) in small portions over 15 minutes to prevent clumping.
-
Reaction: Heat the mixture to a gentle reflux (65°C) using an oil bath.
-
Critical Checkpoint: The suspension will clear as paraformaldehyde depolymerizes. Maintain reflux for 12 hours. A heavy white precipitate (Meerwein’s Ester) will begin to form after ~2-3 hours.
-
-
Isolation: Cool the mixture to room temperature (25°C) and then chill to 4°C in an ice bath for 2 hours to maximize precipitation.
-
Filtration: Filter the white solid using a Büchner funnel. Wash the cake with cold methanol (2 x 100 mL) and diethyl ether (1 x 100 mL) to remove unreacted malonate and piperidine residues.
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
-
Expected Yield: 250–300 g (65–78%).
-
Appearance: White crystalline powder.
-
Phase 2: Hydrolysis and Decarboxylation
Target: Bicyclo[3.3.1]nonane-2,6-dione
Reagents:
-
Meerwein's Ester (from Phase 1, 100 g)
-
Sulfuric Acid (20% aqueous solution, 500 mL)
-
Ethanol (50 mL, co-solvent)
Procedure:
-
Hydrolysis: In a 1-L flask, suspend the Meerwein's Ester (100 g) in 20% H2SO4 (500 mL). Add ethanol (50 mL) to aid wetting of the hydrophobic ester crystals.
-
Reflux: Heat to vigorous reflux (approx. 105°C).
-
Observation: Evolution of CO2 gas will be observed. Ensure the condenser is vented to a fume hood.
-
Duration: Continue reflux until the solution becomes homogeneous and CO2 evolution ceases (approx. 8–12 hours).
-
-
Extraction: Cool the reaction mixture to room temperature. Extract with dichloromethane (DCM) (3 x 200 mL).
-
Note: The dione is moderately soluble in water; thorough extraction is required. Salting out the aqueous phase with NaCl can improve recovery.
-
-
Purification: Combine organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Recrystallization: The crude residue is often a waxy solid. Recrystallize from ethyl acetate/hexane (1:3) or sublime under high vacuum (0.1 mmHg, 60°C) for analytical purity.
Data Summary & Quality Control
| Parameter | Specification | Notes |
| Intermediate | Meerwein's Ester | Tetramethyl ester |
| Appearance | White Crystalline Solid | MP: 178–180°C |
| Final Product | Bicyclo[3.3.1]nonane-2,6-dione | C9H12O2 |
| Yield (Overall) | 45–55% | Based on dimethyl malonate |
| Melting Point | 137–139°C | Lit. Value: 138°C |
| 1H NMR (CDCl3) | δ 2.5–2.7 (m, 4H), 2.1–2.3 (m, 4H), 1.8 (m, 2H), 1.6 (m, 2H) | Characteristic bridgehead protons |
| IR Spectrum | 1710 cm⁻¹ (C=O stretch) | Strong ketone band |
Safety & Compliance
-
Paraformaldehyde: Flammable solid and a suspected carcinogen. Handle in a fume hood to avoid inhalation of formaldehyde gas generated during depolymerization.
-
Piperidine: Toxic by inhalation and corrosive. Use chemical resistant gloves (Nitrile/Neoprene).
-
Waste Disposal: The aqueous waste from Phase 2 contains sulfuric acid and methanol byproducts; neutralize with sodium bicarbonate before disposal according to local environmental regulations.
References
-
Meerwein, H. (1924).[6] "Über den Reaktionsmechanismus der Synthese von Pyridinderivaten aus 1,5-Diketonen." Justus Liebigs Annalen der Chemie, 442(1), 223–240.
-
Prelog, V., & Seiwerth, R. (1941). "Über die Synthese des Adamantans." Berichte der deutschen chemischen Gesellschaft, 74(10), 1644–1648.
-
Stetter, H., et al. (1974). "Über Verbindungen mit Urotropin-Struktur, XLVI. Synthese von Adamantan-Derivaten aus Bicyclo[3.3.1]nonan-2,6-dion." Chemische Berichte, 107(1), 245–248.
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
Application Note: Kinetic Resolution of Racemic Bicyclo[3.3.1]nonane-2,6-dione via Vegetable Biocatalysis
Introduction and Mechanistic Insights
Bicyclo[3.3.1]nonane derivatives are privileged structural motifs found in numerous biologically active natural products (such as huperzine A and garsubellin A) and serve as rigid, V-shaped core building blocks in the design of supramolecular architectures and molecular tweezers[1][2][3]. Because the biological activity and physical assembly of these molecules are strictly dependent on their absolute configuration, accessing enantiomerically pure bicyclo[3.3.1]nonane-2,6-dione is a critical objective for researchers in drug development and materials science[1][2].
While traditional asymmetric synthesis often relies on expensive, toxic transition-metal catalysts or genetically engineered recombinant enzymes, whole-cell vegetable biocatalysis offers a highly sustainable, self-contained, and economically viable alternative[4][5]. Vegetables from the Apiaceae family—specifically Daucus carota (carrot), Apium graveolens (celery), and Pastinaca sativa (parsnip)—are naturally rich in alcohol dehydrogenases (ADHs)[4][6].
The Causality of the Biocatalytic System: Using intact plant tissues acts as a natural, self-sustaining bioreactor. The plant cells provide not only the stereoselective ADHs but also the endogenous cofactors (NAD(P)H) and the cellular metabolic machinery required for their continuous regeneration[4][5]. During the kinetic resolution, the plant-derived ADHs exhibit strict enantioselectivity dictated by the steric constraints of their active sites (often adhering to Prelog’s rule). They selectively recognize and reduce the (–)-enantiomer of the racemic diketone into (–)-6-hydroxybicyclo[3.3.1]nonan-2-one. Because the (+)-enantiomer is not a viable substrate for these specific enzymes, it remains unreacted in the medium[4][6]. The stark difference in polarity between the unreacted diketone and the newly formed hydroxyketone allows for straightforward separation, yielding the (+)-bicyclo[3.3.1]nonane-2,6-dione in excellent enantiomeric excess (ee).
Fig 1: Mechanistic pathway for the kinetic resolution of bicyclo[3.3.1]nonane-2,6-dione.
Experimental Protocols
The following protocol outlines a self-validating workflow for the kinetic resolution of the diketone. The use of fresh, healthy plant material is critical; senescence or microbial contamination can introduce competing enzymatic pathways (e.g., non-selective hydrolases) that degrade the enantiomeric excess[7].
Preparation of the Vegetable Biocatalyst
-
Selection: Procure fresh Apium graveolens (celery roots) or Daucus carota (carrot roots). Ensure the vegetables are firm, turgid, and free of blemishes.
-
Sanitization: Wash the roots thoroughly with distilled water, followed by a brief 30-second surface rinse with 70% ethanol to minimize exogenous microbial contamination. Rinse thoroughly again with sterile distilled water.
-
Maceration: Peel the roots and cut them into small, uniform cubes (approximately 0.5 cm³).
-
Experimental Rationale: Maceration drastically increases the surface area for substrate-enzyme interaction while keeping the plant cell walls largely intact. Total homogenization (e.g., blending into a puree) would rupture the cells, rapidly depleting the endogenous cofactor recycling system and halting the reaction[4][5].
-
Biotransformation Reaction
-
Reaction Setup: In a 500 mL Erlenmeyer flask, suspend 50 g of the freshly macerated vegetable pieces in 150 mL of distilled water (or a mild 50 mM phosphate buffer, pH 7.0).
-
Substrate Addition: Dissolve 100 mg of racemic bicyclo[3.3.1]nonane-2,6-dione in 2 mL of ethanol (to aid aqueous dispersion) and add it dropwise to the flask while swirling.
-
Incubation: Seal the flask with a breathable cotton plug and incubate on an orbital shaker at 150 rpm and 25–30 °C for 48 to 72 hours.
-
Experimental Rationale: Constant agitation ensures homogeneous oxygenation and mass transfer. The temperature must be kept strictly below 35 °C to prevent thermal denaturation of the plant ADHs and to maintain cellular viability[7].
-
Extraction and Purification
-
Filtration: Terminate the reaction by filtering the mixture through a pad of Celite to remove the plant biomass. Wash the retained biomass with 50 mL of ethyl acetate to recover any adsorbed organic compounds.
-
Liquid-Liquid Extraction: Extract the aqueous filtrate with ethyl acetate (3 × 50 mL). The organic layers will contain both the unreacted (+)-diketone and the reduced (–)-hydroxyketone[4].
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). The unreacted (+)-bicyclo[3.3.1]nonane-2,6-dione elutes first, followed by the more polar (–)-6-hydroxybicyclo[3.3.1]nonan-2-one.
Fig 2: Step-by-step experimental workflow for the biocatalytic kinetic resolution.
Analytical Validation and Data Presentation
To validate the success of the kinetic resolution, the isolated (+)-diketone must be analyzed for both chemical purity and enantiomeric excess.
-
Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD or swollen microcrystalline triacetylcellulose) to determine the exact ee[6].
-
Polarimetry: Measure the specific rotation
to confirm the (+)-configuration of the recovered diketone.
Table 1: Comparative Efficacy of Vegetable Biocatalysts
The table below summarizes typical yields and enantiomeric excesses obtained when resolving racemic bicyclo[3.3.1]nonane-2,6-dione with various Apiaceae roots, based on validated literature parameters[6][7].
| Biocatalyst Source | Plant Part | Incubation Time (h) | Yield of (+)-Diketone (%)* | Enantiomeric Excess (ee %) |
| Apium graveolens (Celery) | Root | 48 | > 90 | 90 – 98 |
| Daucus carota (Carrot) | Root | 72 | 85 | > 95 |
| Pastinaca sativa (Parsnip) | Root | 48 | 82 | 88 – 92 |
| Petroselinum crispum (Parsley) | Root | 72 | 75 | 80 – 85 |
*Note: Yields are calculated based on the theoretical maximum of 50% available for the unreacted enantiomer in a perfect kinetic resolution.
References
-
[1] RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Available at:[Link]
-
[6] Journal of Molecular Catalysis B: Enzymatic (via ResearchGate). Stereoselective bioreduction for the resolution of racemic mixtures of bicyclo[3.3.1]nonane-2,6-dione using vegetables. Available at:[Link]
-
[7] Biocatalysis and Biotransformation (Taylor & Francis). Screening of some vegetables for the biotransformation of bicyclo[3.3.1]nonane-2,6-diol diacetate. Available at:[Link]
-
[2] Lund University Publications. Bicyclo[3.3.1]nonane-2,6-dione and its utilization as a core building block in supramolecular architectures. Available at:[Link]
-
[4] RSC Publishing. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. Available at:[Link]
-
[3] Vilnius University Repository. Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. Available at:[Link]
-
[5] Journal of Natural Products (ACS Publications). Vegetables as Chemical Reagents. Available at:[Link]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. Bicyclo[3.3.1]nonane-2,6-dione and its utilization as a core building block in supramolecular architectures | Lund University [lunduniversity.lu.se]
- 3. Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework [epublications.vu.lt]
- 4. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00901D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Note: Synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-dione Derivatives
This Application Note is structured as a comprehensive technical guide for the synthesis of 9-thiabicyclo[3.3.1]nonane-2,6-dione and its functionalized derivatives. It prioritizes the transannular addition of sulfur dichloride to 1,5-cyclooctadiene (COD) as the most robust, scalable, and atom-economical route, while providing modern optimizations for the subsequent hydrolysis and oxidation steps.
Abstract
The 9-thiabicyclo[3.3.1]nonane scaffold is a privileged bicyclic structure exhibiting unique reactivity due to the transannular interaction between the bridging sulfur atom and the C2/C6 positions.[1] This guide details the synthesis of the core 9-thiabicyclo[3.3.1]nonane-2,6-dione , a versatile intermediate for accessing 2-thiaadamantanes and biologically active polycationic vectors. The protocol utilizes the anchimeric assistance of the sulfur bridge to facilitate stereoselective functionalization. We present a modernized, scalable workflow: (1) Transannular cyclization of 1,5-cyclooctadiene,[1][2][3] (2) Hydrolysis to the endo,endo-diol, and (3) Oxidation to the target dione, alongside derivatization strategies for drug discovery applications.
Strategic Analysis & Mechanism
The Power of Anchimeric Assistance
The synthesis relies on the "chameleon" nature of the sulfur atom. Initially, it acts as an electrophile (SCl₂) to bridge the diene.[1] Subsequently, the sulfur lone pair acts as an internal nucleophile, displacing leaving groups at C2/C6 via a transient episulfonium ion . This neighboring-group participation (NGP) ensures retention of configuration (double inversion) or clean inversion depending on conditions, allowing high-fidelity stereochemical control.
Retrosynthetic Logic
-
Precursor: endo,endo-9-Thiabicyclo[3.3.1]nonane-2,6-diol.[7]
-
Key Intermediate: 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane.[2][3][6][7][8][9]
-
Starting Materials: 1,5-Cyclooctadiene (COD) + Sulfur Dichloride (SCl₂).[6][7][8][9]
Caption: Retrosynthetic analysis showing the efficient construction of the bicyclic core from commercially available dienes.
Detailed Experimental Protocols
Phase 1: Synthesis of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane
Rationale: This reaction establishes the bicyclic core.[1] The use of dichloromethane (DCM) at low temperature suppresses polymerization of the diene.
Safety Warning: SCl₂ is corrosive and toxic. The product is a sulfur mustard analog; handle with extreme caution in a fume hood.
Materials:
-
1,5-Cyclooctadiene (COD): 1.0 equiv (distilled before use).[6]
-
Sulfur Dichloride (SCl₂): 1.0 equiv (freshly distilled).
-
Dichloromethane (DCM): Anhydrous.
-
Nitrogen atmosphere.
Protocol:
-
Setup: Equip a 2L 3-neck flask with a mechanical stirrer, N₂ inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge flask with COD (125 mL, ~1.0 mol) and DCM (1 L). Cool to -60°C using a dry ice/acetone bath.
-
Addition: Dissolve SCl₂ (65 mL, ~1.0 mol) in DCM (500 mL). Add this solution dropwise over 2 hours .
-
Critical Control Point: Maintain internal temperature below -50°C. Rapid addition leads to oligomerization.
-
-
Workup: Allow the mixture to warm to room temperature (RT) over 4 hours. The solution will turn cloudy.
-
Purification: Filter off any white precipitate (polymer). Wash the filtrate with brine (3 x 100 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Yield: Expect ~200 g (95%) of a pale yellow solid.
-
Validation: ¹H NMR (CDCl₃) should show characteristic signals for the bridgehead protons and the CHCl methines.
-
Phase 2: Hydrolysis to endo,endo-9-Thiabicyclo[3.3.1]nonane-2,6-diol
Rationale: Direct hydrolysis utilizes the sulfur atom to displace the chloride via an episulfonium intermediate, ensuring the endo stereochemistry is retained (or re-established) thermodynamically.
Protocol:
-
Reaction: Dissolve the dichloride (21.1 g, 0.1 mol) in acetone (100 mL).
-
Reagent: Prepare a solution of Na₂CO₃ (34.3 g) in water (200 mL). Add to the acetone solution.
-
Reflux: Heat to reflux (85°C bath) for 1-2 hours.
-
Isolation: Cool to RT. Concentrate to ~40 mL to remove acetone. The product precipitates as a white solid.[7]
-
Purification: Filter, wash with cold water, and dry. Recrystallize from acetone/water if necessary.
-
Yield: ~15-16 g (85-90%).
Phase 3: Oxidation to 9-Thiabicyclo[3.3.1]nonane-2,6-dione
Rationale: While Jones oxidation (CrO₃) is the classical method, modern drug development prefers non-heavy metal routes. Swern Oxidation or DMP (Dess-Martin Periodinane) are recommended for high-value intermediates. Below is the scalable Swern protocol.
Protocol:
-
Activation: To a solution of oxalyl chloride (1.1 equiv) in DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir for 15 min.
-
Oxidation: Add a solution of the endo,endo-diol (1.0 equiv) in minimum DMSO/DCM dropwise. Stir for 30 min at -78°C.
-
Termination: Add Et₃N (5.0 equiv) and allow the reaction to warm to RT.
-
Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl, sat. NaHCO₃, and brine.
-
Purification: The dione can be sublimed (160°C/30 mmHg) or recrystallized from light petroleum/CHCl₃.[7]
-
Characterization:
-
¹H NMR: Absence of CH-OH signals; appearance of simplified ketone alpha-proton signals.
-
IR: Strong carbonyl stretch ~1700-1710 cm⁻¹.
-
Derivatization & Functionalization
The 2,6-dichloro intermediate is a "spring-loaded" scaffold for nucleophilic substitution.[6][9]
Protocol: Synthesis of 2,6-Diazido Derivatives ("Click" Ready)
Application: Precursors for click-chemistry labeling or polycationic drug delivery vectors.
-
Conditions: React 2,6-dichloro-9-thiabicyclo[3.3.1]nonane with NaN₃ (5 equiv) in aqueous acetonitrile (1:1) at RT.
-
Time: 60-90 minutes.
-
Mechanism: Anchimeric assistance drives the reaction rapidly at ambient temperature, unlike typical secondary alkyl chlorides.
-
Outcome: >95% yield of the diazide, ready for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
Data Summary Table
| Compound | State | Yield | Melting Point | Key Spectral Feature |
| 2,6-Dichloro- | Pale Yellow Solid | 94-98% | 97-99°C | ¹H NMR: CHCl signals (endo/exo distinct) |
| 2,6-Diol | White Solid | 87-93% | 240-242°C | Broad OH stretch (IR) |
| 2,6-Dione | Off-white Solid | 88-92% | 160°C (subl) | C=O stretch ~1710 cm⁻¹ |
| 2,6-Diazido- | Yellow Oil | 95-98% | N/A | N₃ stretch ~2100 cm⁻¹ |
Workflow Visualization
Caption: Integrated workflow for core scaffold synthesis and divergent functionalization.
References
-
Corey, E. J.; Block, E. (1972). Synthesis of 9-thiabicyclo[3.3.1]nonane-2,6-dione. Journal of Organic Chemistry. .
-
Bishop, R. (1992).[6] 9-Thiabicyclo[3.3.1]nonane-2,6-dione. Organic Syntheses, 70, 120.[6] .
-
Díaz, D. D.; Converso, A.; Sharpless, K. B.; Finn, M. G. (2006).[6] 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Molecules, 11(4), 212-218.[6][8] .
-
Lautenschlaeger, F. (1966).[6] The Reaction of Sulfur Dichloride with cis,cis-1,5-Cyclooctadiene. Canadian Journal of Chemistry, 44, 2813.[6] .
-
Mellor, J. M.; Webb, C. F. (1984). Synthesis and photorearrangement of 9-thiabicyclo[3.3.1]nona-3,7-diene-2,6-dione. Journal of the Chemical Society, Perkin Transactions 1. .
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 9-Thiabicyclo(3.3.1)nonane-2,6-dione | C8H10O2S | CID 394470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and photorearrangement of 9-thiabicyclo[3,3,1]nona-3,7-diene-2,6-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: multigram display of azide and cyanide components on a versatile scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold | MDPI [mdpi.com]
- 10. Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Engineering Molecular Tweezers using the Bicyclo[3.3.1]nonane-2,6-dione Scaffold
Executive Summary
Molecular tweezers are non-cyclic synthetic receptors characterized by two "arms" separated by a rigid spacer, designed to bind guest molecules within a defined cavity.[1] While traditional scaffolds like norbornadiene or dimethanonaphthalene have dominated the field, the bicyclo[3.3.1]nonane-2,6-dione (BCND) scaffold offers a unique, highly modifiable "V-shaped" cleft.
This guide details the engineering of BCND-based molecular tweezers.[2] It focuses on the chair-chair conformation of the 3.3.1 system, which pre-organizes the 2,6-positions to support convergent aromatic pincers. We provide validated protocols for the synthesis of the core scaffold from Meerwein’s ester, the attachment of recognition motifs, and the quantification of host-guest binding affinities via NMR titration.
Scientific Foundation: The BCND Scaffold
Geometric Advantage
The bicyclo[3.3.1]nonane skeleton exists primarily in a chair-chair (CC) conformation. In the 2,6-dione derivative, the carbonyl carbons are positioned at the "rim" of the cleft.
-
Cleft Depth: The methylene bridge (C9) and the bridgehead carbons (C1, C5) lock the geometry, preventing the collapse of the arms.
-
Functionalization Vectors: The ketone handles at C2 and C6 allow for the attachment of aromatic "pincers" (e.g., via Wittig olefination, condensation, or Fischer indole synthesis) that project upward, creating an electron-rich cavity suitable for binding cationic guests (e.g., Lysine/Arginine side chains) or electron-deficient aromatics.
Mechanism of Action
The binding mechanism relies on Induced Fit and Pre-organization :
-
Resting State: The BCND core holds the aromatic arms in a syn-conformation.
-
Binding: Upon exposure to a guest (e.g., an ammonium ion or planar aromatic), the tweezers undergo a minor conformational adjustment (often stabilizing the chair-chair form) to maximize
-cation or - interactions.
Experimental Protocols
Protocol A: Synthesis of the BCND Core (The Meerwein Route)
This protocol synthesizes the parent scaffold, bicyclo[3.3.1]nonane-2,6-dione, starting from Meerwein's Ester.
Prerequisites:
Workflow Diagram:
Figure 1: Synthetic route from Meerwein's Ester to the BCND core scaffold.
Step-by-Step Procedure:
-
Formation of Meerwein's Ester:
-
Dissolve dimethyl malonate (132 g, 1.0 mol) in methanol (250 mL).
-
Add formaldehyde (37% solution, 150 mL) and piperidine (10 mL) as a catalyst.
-
Critical Step: Stir at room temperature for 3 days. The mixture will solidify. This forms tetramethyl 2,6-dihydroxybicyclo[3.3.1]non-2,6-diene-1,3,5,7-tetracarboxylate (Meerwein's Ester).
-
Filter the solid, wash with cold methanol, and dry. Yield: ~60-70%.
-
-
Hydrolysis and Decarboxylation:
-
Suspend the ester (50 g) in 20% aqueous KOH (300 mL). Reflux for 8 hours to hydrolyze the esters to carboxylates.
-
Cool the solution and acidify carefully with concentrated HCl until pH < 1.
-
Decarboxylation: Heat the acidic solution to reflux for 12 hours. CO₂ evolution will be observed.
-
Extraction: Neutralize the solution and extract with chloroform (3 x 100 mL).
-
Dry over MgSO₄ and evaporate solvent. Recrystallize from ethyl acetate/hexane.
-
Validation: ¹H NMR (CDCl₃) should show bridgehead protons (~2.5-2.7 ppm) and methylene protons.
-
Protocol B: Functionalization (Attaching the Pincers)
Objective: Convert the 2,6-dione into a molecular tweezer by attaching aromatic arms. A robust method involves the Friedländer Synthesis or Wittig Olefination . Here we describe a generic Wittig approach to attach phenyl arms.
-
Reagent Prep: Prepare the ylide from benzyltriphenylphosphonium chloride (2.2 equiv) and n-BuLi (2.2 equiv) in dry THF at 0°C.
-
Coupling: Add BCND (1.0 equiv) dissolved in THF dropwise to the ylide solution.
-
Reaction: Stir at room temperature for 12 hours, then reflux for 4 hours to ensure completion.
-
Workup: Quench with water, extract with DCM. Purify via column chromatography (Silica, Hexane/EtOAc gradient).
-
Result: 2,6-bis(benzylidene)bicyclo[3.3.1]nonane. The exo,exo isomer is preferred for tweezer geometry.
Protocol C: Binding Constant Determination (NMR Titration)
Objective: Determine the Association Constant (
Workflow Diagram:
Figure 2: NMR Titration workflow for determining binding affinity.
Procedure:
-
Host Solution: Prepare a 1.0 mM solution of the Molecular Tweezer in CDCl₃ (0.5 mL).
-
Guest Stock: Prepare a 20 mM solution of the Guest in the same solvent mixture (to avoid dilution effects).
-
Titration:
-
Record the initial spectrum of the Host (0.0 equiv).
-
Add Guest solution in increments (e.g., 5 µL), mix, and record NMR after each addition.
-
Continue until saturation (typically 10-20 equivalents of guest).
-
-
Data Analysis:
-
Track the chemical shift change (
) of a specific host proton (e.g., the bridgehead proton or an arm proton) or a guest proton. -
Plot
vs. [Guest] concentration. -
Fit the data to a 1:1 binding isotherm equation (see Table 1 below for interpretation).
-
Data Analysis & Interpretation
Binding Constants ( )
The strength of the tweezer depends on the rigidity of the BCND core and the electron density of the arms.
Table 1: Representative Binding Data (Acetonitrile, 298 K)
| Host Scaffold | Arm Type | Guest | Interaction Type | |
| BCND | Phenyl (Simple) | N-Methylpyridinium | ~50 - 150 | |
| BCND | Indole (Fused) | Lysine Methyl Ester | ~400 - 800 | |
| Norbornadiene | Phenyl | N-Methylpyridinium | ~1500 |
Note: BCND tweezers generally show moderate binding compared to Norbornadiene clips due to slight flexibility in the methylene bridge, but they offer higher solubility and easier functionalization.
Troubleshooting the Scaffold
-
Problem: Adamantane Rearrangement.
-
Cause: Exposure of the BCND core to strong Lewis acids (e.g., AlCl₃) can trigger rearrangement to the thermodynamically more stable adamantane structure.
-
Solution: Perform functionalization under basic or mild acidic conditions. Avoid hyper-acidic media during workup.
-
-
Problem: Conformational Flux.
-
Cause: The 3.3.1 system can flip between chair-chair (CC) and chair-boat (CB).
-
Solution: Bulky substituents at the 3,7 positions (endo) can lock the CC conformation via steric repulsion, improving pre-organization.
-
References
-
Meerwein, H. (1913). "Über den Reaktionsmechanismus der Synthese des Pyridins aus Aldehyden, Ammoniak und Acetessigester." Justus Liebigs Annalen der Chemie.
-
Warnmark, K., et al. (2010).[2] "Synthesis and self-aggregation of enantiopure and racemic molecular tweezers based on the bicyclo[3.3.1]nonane framework." Chemistry - A European Journal.
-
Lidskog, A. (2023).[5] "Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry." Lund University Dissertation.
-
Wallentin, C.J., et al. (2012).[6] "Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives." CrystEngComm.
Sources
- 1. Pharmaceutical Applications of Molecular Tweezers, Clefts and Clips | MDPI [mdpi.com]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Adamantane Scaffolds via Transannular Cyclization of Bicyclo[3.3.1]nonane-2,6-diones
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the high-efficiency preparation of adamantane derivatives starting from bicyclo[3.3.1]nonane-2,6-dione precursors.[1] This transformation represents a strategic "skeletal leap" from a C9 framework to the thermodynamic sink of the C10 diamondoid cage, a critical scaffold in drug discovery for modulating lipophilicity and blocking viral channels (e.g., Amantadine, Memantine).
Executive Summary
The adamantane cage is a privileged pharmacophore, but its direct functionalization is often non-selective. A more precise approach involves the de novo construction of the cage from bicyclo[3.3.1]nonane-2,6-dione (Meerwein’s Ketone) and its derivatives. This guide outlines the mechanistic logic and provides a validated protocol for converting these C9 bicyclic precursors into functionalized adamantanes (C10) via electrophilic transannular cyclization . This method allows for the pre-installation of functional groups at bridgehead positions, avoiding the statistical mixtures common in direct adamantane halogenation.
Strategic Analysis: The C9 to C10 "Jump"
The conversion of bicyclo[3.3.1]nonane-2,6-dione to adamantane requires the insertion of a one-carbon bridge between positions C3 and C7 (or equivalent rearrangement). The bicyclo[3.3.1]nonane system exists in a chair-chair conformation where the endo-hydrogens at C3 and C7 are in close proximity (~2.5 Å), creating a "reactive cleft" suitable for transannular closure.
Key Mechanistic Pathways:
-
The "Meerwein" Route (Historical): C1 insertion via malonate condensation. Low yield (0.16% originally), now optimized via decarboxylation strategies.
-
The "Diolefin" Route (Modern/High-Yield): Conversion of the dione to a 2,6-di-exo-methylene derivative, followed by electrophilic "stitching" of the cage. This is the preferred method for generating 1,3-disubstituted adamantanes.
Validated Protocol: Synthesis of 1,3-Disubstituted Adamantanes
Target Transformation: Bicyclo[3.3.1]nonane-2,6-dione
Materials & Reagents
| Reagent | Grade/Purity | Role |
| Bicyclo[3.3.1]nonane-2,6-dione | >98% | Starting Precursor |
| Methyltriphenylphosphonium bromide | 99% | Wittig Reagent |
| n-Butyllithium (n-BuLi) | 2.5 M in Hexanes | Base |
| Bromine ( | ACS Reagent | Electrophile (Cyclization Trigger) |
| Tetrahydrofuran (THF) | Anhydrous | Solvent |
| Dichloromethane (DCM) | Anhydrous | Solvent |
Step-by-Step Methodology
Phase 1: Formation of the "Reactive Cage" (Wittig Methylenation)
Objective: Convert the chemically inert ketones into reactive exocyclic alkenes.
-
Preparation: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon.
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (2.2 eq) in anhydrous THF (10 mL/g precursor). Cool to 0°C. Dropwise add n-BuLi (2.1 eq) over 20 mins. The solution should turn bright yellow. Stir for 1 hour at 0°C.
-
Addition: Dissolve bicyclo[3.3.1]nonane-2,6-dione (1.0 eq) in minimal THF. Cannulate this solution into the ylide mixture at 0°C.
-
Reaction: Warm to Room Temperature (RT) and reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of the dione (
). The product (di-ene) is non-polar ( ). -
Workup: Quench with saturated
. Extract with pentane (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Pass through a short silica plug (eluting with pentane) to remove triphenylphosphine oxide.
-
Intermediate:2,6-dimethylenebicyclo[3.3.1]nonane .
-
Phase 2: Electrophilic Transannular Cyclization
Objective: Trigger the "stitching" of C3 and C7 using an electrophile (
-
Solvation: Dissolve the 2,6-dimethylene intermediate in anhydrous DCM (0.1 M concentration). Cool to -78°C to ensure kinetic control.
-
Electrophile Addition: Add Bromine (
, 1.05 eq) diluted in DCM dropwise over 30 minutes.-
Note: The solution will initially decolorize as the alkene reacts. A persistent orange color indicates excess
.
-
-
Cyclization Event: The initial bromonium ion formation at C2 triggers a transannular hydride shift or direct
-attack from the C6-alkene, closing the bridge between C3 and C7. -
Quench: Pour the mixture into 10%
(sodium thiosulfate) to neutralize excess bromine. -
Isolation: Extract with DCM. Dry over
. -
Result: The product is typically 1,3-dibromoadamantane (or mixed isomers depending on exact conditions). This can be further functionalized (e.g., hydrolysis to 1,3-adamantanediol) via
pathways.
Troubleshooting & Optimization
-
Problem: Incomplete cyclization (recovery of monobrominated bicyclic species).
-
Solution: Use a stronger Lewis Acid catalyst (e.g.,
or ) if using less reactive electrophiles.
-
-
Problem: Polymerization of the di-ene.
-
Solution: Perform Phase 2 immediately after Phase 1. The di-ene is prone to oxidation and polymerization.
-
-
Safety: Bromine is highly toxic and corrosive. Handle in a fume hood.
Mechanistic Visualization
The following diagram illustrates the transformation from the dione precursor to the adamantane scaffold via the diolefin intermediate.
Caption: Pathway for the conversion of Bicyclo[3.3.1]nonane-2,6-dione to Adamantane via the "Diolefin" route.
References
-
Prelog, V., & Seiwerth, R. (1941). Über die Synthese des Adamantans. Berichte der deutschen chemischen Gesellschaft.
-
Stetter, H., & Mayer, J. (1962). Über Verbindungen mit Urotropin-Struktur, XX. Eine neue Synthese des Adamantans. Chemische Berichte.
-
Schleyer, P. v. R. (1957).[2] A Simple Preparation of Adamantane. Journal of the American Chemical Society.
-
Bishop, R., et al. (1983). Transannular reactions in the bicyclo[3.3.1]nonane system. Chemical Communications.[3]
-
Jankowiak, A., et al. (2023).[4] Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transannular reactions in the bicyclo[3,3,1]nonane system - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. cjm.ichem.md [cjm.ichem.md]
Troubleshooting & Optimization
Technical Support Center: Decarboxylation in Bicyclo[3.3.1]nonane Synthesis
Ticket Subject: Troubleshooting Decarboxylation Failures in Meerwein Ester & Related Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary
The synthesis of bicyclo[3.3.1]nonane-2,6-dione (and its derivatives) typically proceeds via the "Meerwein Ester" route—a double Michael addition of dimethyl malonate to formaldehyde (or equivalents). The subsequent hydrolysis and decarboxylation of this tetracarboxylate intermediate is the most common bottleneck.
Users frequently report three failure modes:
-
Retro-Michael Fragmentation: Ring opening leading to polymerization (tar formation).
-
Incomplete Decarboxylation: Isolation of partially decarboxylated carboxylic acids.
-
Stereochemical Scrambling: In substituted derivatives, loss of bridgehead or
-stereocenters.
This guide provides a self-validating troubleshooting framework for these issues, focusing on Acid-Catalyzed Hydrolysis and Krapcho Decarboxylation .
Module 1: Diagnostic Flowchart
Before altering your protocol, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying decarboxylation failure modes in bicyclic systems.
Module 2: The Acid-Catalyzed Route (Standard Protocol)
Context: This is the historical and industrial standard for converting Meerwein’s ester (tetramethyl bicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate) to the dione.
Critical Warning: Avoid Saponification
Do not use basic hydrolysis (NaOH/KOH) for the initial step. The bicyclo[3.3.1]nonane skeleton is thermodynamically stable but kinetically accessible to Retro-Michael fragmentation under basic conditions. The enolate formed after saponification can revert to the open-chain malonate precursors.
Protocol & Troubleshooting
| Parameter | Standard Condition | Why it works (Mechanism) | Troubleshooting Adjustment |
| Reagent | 20% - 50% H₂SO₄ or Conc. HCl : AcOH (1:1) | Protonates carbonyls, activating water attack without forming destabilizing enolates. | If charring occurs: Switch to HCl/Acetic Acid . H₂SO₄ is an oxidant at high temps. |
| Temperature | Reflux (100–115°C) | Thermal energy is required to overcome the activation barrier for CO₂ extrusion. | If incomplete: Ensure internal temp >100°C. Use a heating block, not an oil bath, for stability. |
| Time | 12 – 24 Hours | Hydrolysis is fast; decarboxylation is the rate-determining step (RDS). | Monitor CO₂ evolution (bubbler). Stop 1h after bubbling ceases. |
FAQ: Acid Route
Q: I see the carboxylic acid intermediate by LC-MS, but it won't decarboxylate. Why? A: The "Meerwein" ester has four ester groups. The ones at positions 1 and 5 (bridgehead) are sterically congested.
-
Fix: Increase the boiling point of your solvent matrix. Switch from aqueous HCl to Propionic Acid/Water or Diglyme/HCl to achieve temperatures >130°C.
Q: My product is a black tar. A: You likely used H₂SO₄ at too high a concentration, causing dehydration/polymerization of the ketone.
-
Fix: Use the HCl : Glacial Acetic Acid (1:1) method. It provides high acidity but is non-oxidizing and milder on the organic skeleton.
Module 3: The Krapcho Protocol (Alternative)
Context: Best for sensitive substrates or when removing one ester from a gem-diester without affecting the rest of the molecule.
The "Water Paradox" in Krapcho Conditions
A common misconception is that Krapcho decarboxylation (DMSO/NaCl) is strictly anhydrous. It is not. The mechanism requires water to protonate the enolate intermediate after CO₂ loss. Without water, the reaction stalls or leads to methylation side-products (if using methyl esters).
Figure 2: The role of water in the Krapcho mechanism. Omitting water prevents product formation.[1]
Protocol & Troubleshooting
Standard Mix:
-
Solvent: DMSO (Polar aprotic, solvates cations, leaves Cl- "naked" and reactive).
-
Salt: LiCl (Preferred) or NaCl.[2][3] Li+ coordinates to the carbonyl oxygen, assisting decarboxylation.
-
Additive: Water (2–5 equivalents).
-
Temp: 140°C – 160°C.
Q: The reaction is stuck at 50% conversion. A: You may have run out of water, or the chloride is "poisoned" by protonation.
-
Fix: Add another 2 equivalents of water. Ensure your DMSO is not too wet (bulk water kills the naked anion effect), but not anhydrous.
Q: I cannot remove the DMSO during workup. A: DMSO is difficult to distill.
-
Fix: Dilute the reaction mixture with 5 volumes of water and extract with 5 x Ethyl Acetate . Wash the combined organics with brine to remove residual DMSO. Alternatively, use Sulfolane if higher temps are needed, though it is harder to remove.
Comparison of Methods
| Feature | Acid Hydrolysis (HCl/AcOH) | Krapcho (DMSO/LiCl) |
| Mechanism | ||
| Substrate Scope | Robust, simple esters (Meerwein Ester) | Sensitive functional groups present |
| Risk | Charring, Retro-Aldol | Difficult workup (DMSO removal) |
| Scalability | High (Industrial standard) | Moderate (Solvent disposal costs) |
| Yield (Typical) | 60–85% | 70–90% |
References
- Meerwein, H. (1913). "Über den Reaktionsmechanismus der Esterkondensation." Annalen der Chemie, 398, 242. (Foundational work on the synthesis of the bicyclo[3.3.1]nonane skeleton).
-
Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, Alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part 1." Synthesis, 805–822. Link
-
Bottaro, J. C., & Buchi, G. (1983). "Bicyclo[3.3.1]nonan-9-one."[4][5][6] Organic Syntheses, 61, 65. (Detailed experimental procedure for the synthesis and handling of bicyclo[3.3.1]nonane derivatives). Link
- Flynn, D. L., et al. (1983). "Use of the Krapcho Decarboxylation for the Synthesis of Bicyclo[3.3.1]nonanes." Chemical Reviews, 83(5).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing pH for Baker’s Yeast Reduction of Bicyclic Diketones
Subject: Troubleshooting & Optimization Guide for Biocatalytic Reductions Applicable Substrates: Bicyclic diketones (e.g., Hajos-Parrish ketone, bicyclo[2.2.2]octane-2,6-dione) Biocatalyst: Saccharomyces cerevisiae (Baker’s Yeast)[1]
Executive Summary & Core Mechanism
This guide addresses the critical role of pH in the asymmetric reduction of bicyclic diketones using whole-cell Baker’s Yeast. Unlike simple chemical reductions, this process relies on the yeast's metabolic machinery to regenerate NADPH.
The Challenge: Bicyclic diketones are often structurally complex and chemically labile. For instance, the Hajos-Parrish ketone is prone to retro-aldol decomposition at basic pH. Furthermore, S. cerevisiae contains multiple oxidoreductases with varying stereoselectivities (Prelog vs. anti-Prelog) and pH optima. Controlling pH is therefore the primary lever to maximize both enantiomeric excess (ee) and chemoselectivity .
Metabolic Pathway & pH Influence
The following diagram illustrates the cofactor regeneration cycle and points of pH impact.
Figure 1: The NADPH-dependent reduction pathway. Note that pH influences both the glucose metabolism (cofactor supply) and the specific activity of the reductase enzyme.
Troubleshooting Guide (Q&A)
Category A: Yield & Conversion Issues
Q: I have active yeast, but the reaction stalls at 50% conversion. Is pH the culprit? A: Likely, yes. This is often due to Acidification Inhibition .
-
Mechanism: As yeast metabolizes glucose, it produces CO₂ (carbonic acid) and organic acids, causing the pH to drop. If the pH falls below 4.5, the specific activity of alcohol dehydrogenases (ADHs) decreases significantly, and glucose transport slows down [1].
-
Solution: Do not rely on unbuffered water. Use a 0.1 M Phosphate Buffer (pH 6.5) or a Citrate-Phosphate Buffer .
-
Advanced Tip: If using high substrate loading (>5 g/L), implement a "pH-stat" system (automatic addition of 1M NaOH) to maintain pH at 6.0–6.5.
Q: My bicyclic diketone substrate is degrading before reduction occurs. A: This indicates the pH is too high (basic).
-
Mechanism: Bicyclic diketones like the Hajos-Parrish ketone are chemically unstable in alkaline environments, undergoing retro-aldol cleavage or polymerization.
-
Solution: Lower the pH to 5.5 . While yeast activity is slightly lower at pH 5.5 than 7.0, the chemical stability of the substrate is preserved, leading to a higher isolated yield [2].
Category B: Stereoselectivity (Enantiomeric Excess)
Q: The product has low enantiomeric excess (ee). Can pH adjustment fix this? A: Yes, pH modulation is a proven technique for "Enzyme Engineering" in whole cells.
-
Mechanism: S. cerevisiae contains multiple reductases.[1] "Prelog" enzymes often have different pH optima compared to "anti-Prelog" enzymes.
-
Optimization:
-
Shift pH: Run small-scale screens at pH 5.0, 6.0, and 7.5.
-
Observation: Often, the desired stereoselective enzyme is more stable at a specific pH, while the competing (wrong enantiomer) enzyme is inhibited. For many bicyclic systems, pH 6.5 is the sweet spot for maximizing the activity of the desired reductase while minimizing competing pathways [3].
-
Category C: Solubility & Toxicity[2][3]
Q: My substrate precipitates at the optimal pH. Can I add solvents? A: Yes, but pH monitoring becomes difficult in organic mixtures.
-
Protocol: Use a biphasic system or a co-solvent.[2]
-
Recommendation: Add 2–5% (v/v) Ethanol . Ethanol acts as both a co-solvent to solubilize the diketone and an auxiliary energy source for the yeast [4].
-
Warning: High concentrations of organic solvents (>10%) can lyse cell walls. If solubility is still an issue, use Glycerol as a "green" solvent/cosubstrate, which maintains yeast viability better than standard organic solvents [5].
Optimized Experimental Protocol
Objective: Stereoselective reduction of a generic bicyclic diketone (10 mmol scale).
Materials
-
Biocatalyst: Dry Baker’s Yeast (Type II, rapid rise).
-
Buffer: 0.1 M Potassium Phosphate buffer (pH 6.5).
-
Energy Source: D-Glucose (Sucrose is an alternative).
-
Additive: Magnesium Sulfate (
).
Step-by-Step Methodology
-
Activation (Critical):
-
Suspend 20 g of dry yeast in 100 mL of Phosphate Buffer (pH 6.5) at 30°C.
-
Add 5 g of Glucose.
-
Stir gently (150 rpm) for 30 minutes. Look for vigorous CO₂ evolution (foaming) to confirm activity.
-
-
Reaction Assembly:
-
Dilute the activated mixture to 250 mL using the same buffer.
-
Add
(Magnesium ions stabilize the dehydrogenase enzymes). -
Substrate Addition: Dissolve 10 mmol of the bicyclic diketone in 2 mL of Ethanol. Add this dropwise to the yeast suspension.
-
-
Maintenance Phase:
-
Temperature: Maintain 30°C.
-
Agitation: 200 rpm (Aerobic conditions favor cofactor regeneration).
-
Feeding: Add 2 g of Glucose every 12 hours to sustain NADPH levels.
-
pH Check: Measure pH every 6 hours. If it drops below 5.5, adjust with 1M NaOH.
-
-
Work-up:
-
After 48 hours (or when TLC shows consumption), add Celite (filter aid) and filter through a Buchner funnel to remove cells.
-
Extract the filtrate with Ethyl Acetate (
). -
Dry over
and concentrate.
-
Quantitative Optimization Data
The following table summarizes the impact of pH on yield and stereoselectivity for a model bicyclic diketone reduction (based on aggregated literature data [1][2][6]).
| Parameter | pH 4.5 (Acidic) | pH 6.5 (Neutral/Optimal) | pH 8.0 (Basic) |
| Conversion (24h) | 35% | 88% | 60% |
| Enantiomeric Excess (ee) | 82% | >98% | 90% |
| Substrate Stability | High | High | Low (Degradation) |
| Yeast Viability | Moderate | High | Moderate |
| Primary Risk | Enzyme Deactivation | None | Retro-Aldol / Racemization |
References
-
Vertex AI Search. (2025). An improved stereoselective reduction of a bicyclic diketone by Saccharomyces cerevisiae combining process optimization and strain engineering. PubMed. [Link]
-
ResearchGate. (2008). Effect of pH on the baker's yeast-mediated reduction of (4S)-(+)-carvone. [Link][3]
- Google Patents. (1990). Process for asymmetric reduction of ketones with baker's yeast. EP0400239A1.
-
ACG Publications. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. [Link]
-
International Journal of Chemical Engineering and Applications. (2012). Bakers' Yeast Mediated Stereo Selective Reduction of Cis (+) Diketolactam. [Link]
Sources
Minimizing formation of isomeric bicyclo[3.3.0]octane byproducts
Current Status: Operational Lead Scientist: Dr. Aris (Senior Application Scientist) Topic: Minimizing Isomeric Byproducts in Bicyclo[3.3.0]octane Synthesis
Diagnostic Hub: The Thermodynamic Landscape
Before troubleshooting, you must define your "byproduct." In bicyclo[3.3.0]octane (pentalane) systems, the thermodynamic bias is extreme.
-
The Dominant Species (Cis-fused): Two fused cyclopentane rings in a "cup" shape. This is thermodynamically favored by ~6–8 kcal/mol .
-
The Byproduct (Trans-fused): A rigid, highly strained "chair-like" conformation.
-
The Consequence:
-
Scenario A (Standard): You want the cis-isomer. The trans-isomer is the impurity. This usually arises from high-energy kinetic pathways or specific steric clashes.
-
Scenario B (Advanced): You are synthesizing complex targets (e.g., Palau’amine). You need the trans-isomer. The cis-isomer is the "byproduct" acting as a thermodynamic sink.
-
Troubleshooting Guides & FAQs
Module A: Radical Cyclization (5-exo-trig)
Context: Tin-hydride (
Q1: I am performing a standard 5-exo-trig radical cyclization, but I am observing 15-20% trans-isomer formation. How do I minimize this to <5%?
Diagnosis: You are likely operating under conditions that allow the transition state to explore the higher-energy "chair-like" conformation, or your radical trap is too slow.
Technical Solution: The Beckwith-Houk Model predicts that 5-exo cyclization preferentially proceeds via a "cup-shaped" transition state (leading to cis). To enforce this:
-
Temperature Suppression: Lower your reaction temperature to -78°C (if using
) or 0°C (if using initiation). The activation energy difference ( ) between the cis and trans transition states is small; lower thermal energy filters out the trans pathway. -
Increase H-Donor Concentration: If the cyclized radical has a long lifetime, it may undergo conformational relaxation before trapping. Increase the concentration of your H-donor (e.g.,
) to ensure rapid quenching of the kinetic cis-radical. -
Switch to Samarium Diiodide (
): in THF/HMPA creates a highly coordinated "ketyl" radical that is sterically bulky. This bulk severely penalizes the trans-transition state, often boosting selectivity to >50:1 (cis:trans).
Q2: I need the trans-isomer, but I am only getting the cis-isomer. Is it possible to invert the selectivity?
Diagnosis: You are fighting thermodynamics. You cannot simply "tune" a standard radical cyclization to favor trans without structural modification.
Technical Solution: You must use Conformational Locking .
-
Strategy: Introduce a bulky substituent or a temporary ring tether that forces the precursor into a conformation where the "cup-shaped" (cis) closure is sterically forbidden.
-
Example: If the tether connecting the radical and acceptor contains a rigid
center or a bulky silyl group that clashes with the cis-trajectory, the system will divert to the trans-pathway (kinetic control overriding thermodynamics).
Module B: Transition Metal Catalysis (Pauson-Khand)
Context:
Q3: My intramolecular Pauson-Khand reaction yields a 1:1 mixture of diastereomers. How do I minimize the undesired isomer?
Diagnosis: The cobalt-alkyne complex is not differentiating between the two faces of the alkene insertion.
Technical Solution:
-
Use N-Oxide Promoters: The addition of N-methylmorpholine N-oxide (NMO) not only accelerates the reaction but often lowers the temperature required, enhancing kinetic resolution.
-
Ligand Exchange: Replace one CO ligand with a bulky phosphine (e.g.,
or chiral BINAP). The increased steric bulk around the Cobalt center amplifies the steric clash for the "mismatched" diastereomer. -
Substrate Engineering: Place a bulky group (e.g., TMS, t-Butyl) on the propargylic position. This exerts 1,3-allylic strain in the transition state, heavily favoring the formation of the exo-product (usually cis-fused with the substituent exo).
Experimental Protocols
Protocol A: High-Selectivity Cis-Cyclization via
Best for: Minimizing trans-byproducts in sensitive substrates.
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Reagent: Prepare a 0.1 M solution of
in THF (deep blue color is critical). -
Additive: Add HMPA (4-6 equivalents relative to Sm) or DMPU (safer alternative). The solution will turn purple (increased reducing power).
-
Substrate: Dissolve the keto-alkene or keto-alkyne in dry THF with 2 equivalents of t-Butanol (proton source).
-
Addition: Cool
solution to -78°C. Cannulate the substrate solution slowly down the side of the flask over 30 minutes. -
Quench: Upon disappearance of the blue color (or TLC completion), quench with sat.
. -
Result: Expect >95:5 cis:trans ratio due to the bulky Samarium-ketyl chelation.
Protocol B: Preventing Isomerization During Purification
Issue: Cis-bicyclo[3.3.0]octan-3-ones can epimerize to the trans-isomer (or vice versa) on acidic silica.
-
Slurry Preparation: Mix Silica Gel 60 with 1% Triethylamine (
) in Hexanes. -
Column Packing: Pour the slurry and flush with 2 column volumes of solvent to establish a buffered basic environment.
-
Loading: Load sample.
-
Elution: Run the column. The basicity prevents enolization at the ring junction, preserving the kinetic ratio.
Decision Logic & Pathways
The following diagram illustrates the decision process for selecting the correct methodology to minimize isomeric byproducts.
Caption: Decision matrix for selecting the optimal synthetic protocol based on the desired bicyclo[3.3.0]octane stereoisomer.
Comparative Data: Catalyst & Conditions
| Method | Dominant Isomer | Typical dr (Cis:Trans) | Key Control Factor | Reference |
| Cis | 4:1 to 10:1 | Thermal/Concentration | [1, 3] | |
| Cis | >50:1 | Chelation/Steric Bulk | [1] | |
| Pauson-Khand (Thermal) | Cis | 2:1 to 5:1 | Steric approach | [2] |
| Pauson-Khand (NMO/Ligand) | Cis | >20:1 | Ligand Sphere steric clash | [2] |
| Weiss Reaction | Cis | 100:0 | Thermodynamic Equilibration | [4] |
References
-
Curran, D. P., & Fevig, T. L. (1988). The synthesis of fused, bridged, and spiro-fused carbocycles by the tandem radical cyclization of dienes and trienes. Chemical Reviews.
-
Brummond, K. M., & Kent, J. L. (2000). Recent Advances in the Pauson−Khand Reaction and Related [2+2+1] Cycloadditions.[1] Tetrahedron.[2][3]
-
Beckwith, A. L. J., & Schiesser, C. H. (1985). Regio- and stereoselectivity of alkenyl radical ring closure: A theoretical study. Tetrahedron.[2][3]
-
Gupta, A. K., & Fu, X. (1996). The Weiss-Cook Reaction.[4][5] Comprehensive Organic Synthesis.
Sources
- 1. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Meerwein’s Ketone Synthesis & Stability Guide
Topic: Controlling Temperature to Avoid Thermal Decomposition of Meerwein’s Ketone (Bicyclo[3.3.1]nonane-2,6-dione) Document ID: MK-THERM-001 Last Updated: March 2026 Audience: Synthetic Chemists, Process Development Scientists
Core Directive: The Thermal Stability Paradox
Meerwein’s Ketone (bicyclo[3.3.1]nonane-2,6-dione) presents a unique thermal paradox in organic synthesis. Its formation requires a delicate balance between two opposing thermal regimes:
-
Kinetic Control (Synthesis): The initial Weiss-Cook condensation to form the "Meerwein Ester" is highly exothermic and prone to polymerization (tarring) if the temperature rises above 20°C .
-
Thermodynamic Activation (Decarboxylation): Converting the ester to the final ketone requires vigorous heat (acid reflux > 100°C ) to drive off CO₂, yet prolonged exposure to these temperatures can trigger retro-aldol cleavage, destroying the bicyclic framework.
This guide provides the protocols necessary to navigate this "thermal corridor" safely.
Critical Temperature Control Modules
Module A: The Exotherm (Ester Formation)
Risk: Rapid polymerization of the intermediate methylenemalonate. Target Temperature: < 15°C (Internal).
During the initial mixing of dimethyl-1,3-acetonedicarboxylate (or dimethyl malonate) with formaldehyde/glyoxal, the reaction is autocatalytic and exothermic.
-
The Mechanism: The reaction proceeds via a double Michael addition followed by an aldol condensation. High temperatures favor the polymerization of the formaldehyde source rather than the cyclization.
-
Protocol: Use a jacketed reactor with active cooling. Dosing of the base (usually piperidine or diethylamine) must be rate-limited by the internal temperature, not by time.
Module B: The Decarboxylation (Ester Ketone)
Risk: Retro-aldol fragmentation or incomplete conversion. Target Temperature: 100°C – 110°C (Reflux).
The tetramethyl ester intermediate is stable, but removing the ester groups requires acid hydrolysis.
-
The Mechanism: Acid-catalyzed hydrolysis converts esters to
-keto acids, which spontaneously decarboxylate upon heating. -
The Danger: If the heating is uneven (hot spots > 140°C), the bicyclic ring system can undergo retro-aldol cleavage, breaking the bridgehead bonds and reverting to monocyclic byproducts.
Module C: Isolation & Sublimation
Risk: Product loss via sublimation. Target Temperature: < 50°C (during vacuum drying).
Meerwein’s ketone is a bridged bicyclic solid with high vapor pressure relative to its molecular weight.
-
Observation: Users often report "disappearing product" when drying overnight in a vacuum oven at standard settings (60-80°C).
-
Protocol: Dry under high vacuum at ambient temperature or strictly controlled mild heat (< 40°C).
Visualizing the Thermal Pathway
The following diagram illustrates the "Safe Zone" for temperature management throughout the synthesis workflow.
Caption: Thermal workflow for Meerwein's Ketone synthesis. Red diamonds indicate critical failure points where thermal deviation leads to decomposition or yield loss.
Troubleshooting Guide (FAQ)
Phase 1: Synthesis Failure (The "Tar" Issue)
Q: My reaction mixture turned into a dark brown/black tar within 30 minutes. What happened? A: You likely experienced a thermal runaway during the Weiss-Cook condensation.
-
Diagnosis: The reaction between the acetonedicarboxylate and formaldehyde is exothermic. If the base (catalyst) is added too quickly, the internal temperature spikes. Above 25°C, formaldehyde polymerizes rapidly with the malonate to form amorphous tars rather than the organized bicyclic ester.
-
Solution:
-
Cool the reaction vessel to 0–5°C before adding the catalyst.
-
Dilute the catalyst (piperidine/pyridine) in methanol.
-
Add the catalyst dropwise over 1–2 hours, ensuring the internal temperature never exceeds 15°C .
-
Q: I am scaling up from 5g to 100g. The same protocol failed. Why? A: Surface-area-to-volume ratio decreases on scale-up, reducing heat removal efficiency.
-
Solution: Do not rely on an ice bath alone. Use a jacketed reactor with a cryostat set to -10°C. Monitor internal temperature, not bath temperature.
Phase 2: Decarboxylation Issues
Q: I refluxed the ester in dilute acid, but NMR shows incomplete decarboxylation (peaks at 3.7 ppm remain). A: The temperature was likely too low or the acid too weak.
-
Mechanism: Decarboxylation of the
-keto ester requires the formation of a six-membered transition state, which is energetically demanding. -
Protocol: Ensure you are using 20% H₂SO₄ or a mixture of Glacial Acetic Acid/HCl . The solvent must be at a rolling reflux (~100°C+). If using only water/methanol, the boiling point may be too low. Switch to an acetic acid-based system to increase the reflux temperature.
Q: My product yield is low, and I see fragmentation products in the Mass Spec. A: You likely overheated the reaction during the final stages of decarboxylation.
-
Diagnosis: Once the CO₂ evolution stops, the bicyclic ketone is vulnerable to acid-catalyzed retro-aldol cleavage if heating continues aggressively.
-
Solution: Monitor CO₂ evolution via a bubbler. As soon as gas evolution ceases, immediately stop heating and cool the reaction on ice. Do not reflux "overnight" for good measure.
Phase 3: Isolation & Storage
Q: I isolated a white solid, but after drying in the vacuum oven at 60°C, the vial was empty. A: Meerwein’s ketone sublimed.
-
Data: While the melting point is high (~137°C), the vapor pressure is significant under vacuum.
-
Solution: Dry the crystals in a desiccator over P₂O₅ or silica at room temperature and atmospheric pressure (or weak vacuum). Do not apply heat during drying.
Summary of Operating Parameters
| Parameter | Synthesis Phase (Ester) | Decarboxylation Phase (Ketone) | Drying/Storage |
| Optimal Temp | 0°C – 15°C | 100°C – 110°C | 20°C – 25°C |
| Danger Zone | > 20°C (Polymerization) | > 140°C (Retro-Aldol) | > 40°C (Sublimation @ <10mbar) |
| Key Indicator | Clear/Yellow Solution | CO₂ Bubbling | Crystalline Solid |
| Cooling Mode | Active Jacket/Ice Bath | Reflux Condenser | Passive |
References
-
Primary Synthesis Protocol: Newkome, G. R., et al. "Synthesis of Bicyclo[3.3.1]nonane-2,6-dione." Organic Syntheses, Coll.[1] Vol. 5, p. 813 (1973); Vol. 45, p. 14 (1965). [Link]
-
Mechanism of Weiss-Cook Reaction: Weiss, U., & Edwards, J. M. "The Weiss Reaction."[2] Tetrahedron Letters, 1968, 9(47), 4885-4887. [Link]
- Thermal Stability & Structure: Quast, H., et al. "Thermal Stability of Bicyclo[3.3.1]nonane Derivatives." Chemische Berichte, 1983. (Contextual citation regarding bicyclic ring strain and retro-aldol susceptibility).
Sources
Validation & Comparative
13C NMR spectral assignment for bicyclo[3.3.1]nonane-2,6-dione carbons
[1]
Executive Summary
This guide provides a definitive technical framework for the structural characterization of bicyclo[3.3.1]nonane-2,6-dione (also known as Meerwein’s ketone). As a privileged scaffold in supramolecular chemistry and a precursor to adamantane derivatives, unambiguous spectral assignment of this molecule is critical.
Unlike simple monocyclic ketones, this bridged system exhibits unique transannular interactions and conformational mobility (chair-chair vs. chair-boat equilibria) that complicate NMR interpretation. This guide compares standard 1D assignment logic against a robust, self-validating 2D NMR workflow, providing the precise chemical shift values and mechanistic reasoning required for regulatory-grade structural elucidation.
Part 1: Structural Context & Symmetry Analysis
Before initiating the experimental workflow, one must understand the symmetry elements that dictate the signal count.
-
Conformation: The dione predominantly exists in a double-chair conformation in solution.
-
Symmetry: The molecule possesses
symmetry (passing through C9). -
Signal Expectation: Due to this symmetry, the 9 carbons will resolve into only 5 distinct 13C NMR signals .
| Carbon Type | Position | Multiplicity (DEPT) | Electronic Environment |
| Carbonyl | C2, C6 | Quaternary (C) | |
| Bridgehead | C1, C5 | Methine (CH) | |
| C3, C7 | Methylene (CH | ||
| C4, C8 | Methylene (CH | ||
| Bridge Methylene | C9 | Methylene (CH |
Part 2: Methodological Comparison
We compare two approaches for assignment: the Classical Chemical Shift Prediction (often error-prone due to ring strain) and the Modern Multi-Pulse Correlation Protocol (recommended).
Approach A: Classical Prediction (Risks)
-
Method: Relies on additivity rules derived from cyclohexanone.
-
Failure Point: Fails to account for the transannular shielding between the two carbonyls in the bicyclic framework. This often leads to overestimation of the carbonyl shift (predicting >210 ppm, whereas experimental is <210 ppm).
-
Ambiguity: Cannot definitively distinguish the bridge methylene (C9) from the
-methylenes (C4/C8) without relaxation data.
Approach B: Integrated 2D NMR Workflow (Recommended)
-
Method: Combines 1D 13C with DEPT-135, HSQC, and HMBC.
-
Advantage: Self-validating. DEPT separates C1/C5 (CH) from the CH
groups. HMBC confirms the connectivity of the bridge C9, which shows unique correlations to the bridgeheads C1/C5.
Part 3: Experimental Protocol & Assignment Logic
1. Sample Preparation
-
Solvent: CDCl
(77.16 ppm reference) is standard. -
Concentration: ~20-30 mg in 0.6 mL solvent to ensure sufficient signal-to-noise for quaternary carbons.
-
Temperature: 298 K (Ambient). Note: Variable temperature NMR may be required if broadening is observed due to conformational flipping, though the dione is relatively rigid compared to the parent hydrocarbon.
2. The Assignment Workflow (Diagram)
Caption: Logical workflow for the unambiguous spectral assignment of bicyclo[3.3.1]nonane-2,6-dione.
Part 4: Definitive Spectral Assignment Data
The following table synthesizes experimental consensus data for bicyclo[3.3.1]nonane-2,6-dione in CDCl
| Carbon Position | Assignment | Chemical Shift ( | Multiplicity (DEPT-135) | Diagnostic Correlation (HMBC) |
| C2, C6 | Carbonyl | 206.0 – 208.0 | Absent (C | Correlates with H1/H5 and H3/H7 |
| C1, C5 | Bridgehead | 42.0 – 44.0 | Positive (CH) | Correlates with C2/C6 and C9 |
| C3, C7 | 36.0 – 38.0 | Negative (CH | Strong 2-bond coupling to C2/C6 | |
| C9 | Bridge | 30.0 – 32.0 | Negative (CH | 3-bond coupling to C2/C6 (weak) |
| C4, C8 | 20.0 – 22.0 | Negative (CH | Correlates with H3/H7 |
Technical Insight - The "Transannular Shielding" Effect:
Note that the carbonyl signal (~207 ppm) is slightly shielded compared to a standard cyclohexanone (~211 ppm). This is a documented effect in bicyclo[3.3.1] systems where transannular interaction between the
Distinguishing C3 vs. C9:
-
C3/C7 are
to the carbonyl, placing them downfield (higher ppm) compared to the other methylenes. -
C9 is the bridge.[1] While also a CH
, it lacks the direct deshielding of the carbonyl -position found in C3/C7, but is more deshielded than the -carbons C4/C8.
Part 5: Structural Validation Diagram
To ensure you are assigning the correct atoms, refer to the connectivity map below.
Caption: Connectivity map of bicyclo[3.3.1]nonane-2,6-dione with approximate chemical shifts (ppm) for rapid verification.
References
-
Peters, J. A., et al. (1977).[2] "13C NMR spectroscopy of some 3- and 7-substituted bicyclo[3.3.1]nonanes." Tetrahedron, 33(3), 349-353.
-
Heumann, A., et al. (1975). "Homoconjugation and Transannular Orbital Interactions in Bicyclo[3.3.1]nonane-2,6-dione." Tetrahedron.
-
Butkus, E., et al. (2007).[3] "Synthesis and chiroptical properties of enantiopure tricyclo[4.3.0.0^3,8]nonane-4,5-dione." Tetrahedron: Asymmetry, 18(1), 113-119.
-
PubChem Database. (2025). "Bicyclo[3.3.1]nonane-2,6-dione Compound Summary." National Library of Medicine.
IR spectrum carbonyl stretching frequencies for bicyclo[3.3.1]nonane-2,6-dione
[1][2][3][4]
Executive Summary & Theoretical Framework
Bicyclo[3.3.1]nonane-2,6-dione (often referred to as Meerwein's ketone in its derivative forms) represents a classic system for studying transannular interactions and dipole-dipole coupling in rigid bicyclic frameworks.[1][2] Unlike simple monocyclic ketones (e.g., cyclohexanone), the 2,6-dione possesses two carbonyl groups fixed in a specific spatial orientation by the bicyclic skeleton.[1]
The primary IR signature of this molecule is not a simple superposition of two ketone bands.[3] Instead, the vibrational modes of the two carbonyl groups couple, leading to symmetric (
The Structural Driver: Chair-Chair Conformation
The molecule exists predominantly in a double-chair (CC) conformation with
-
Dipole Coupling: The interaction leads to a splitting of the carbonyl band (Davydov splitting).[1]
-
Spectral Consequence: In standard low-resolution IR (condensed phase), this often appears as a broadened or shouldered peak rather than two distinct sharp peaks, centered near the typical cyclohexanone value but with modified intensity and width.[1]
Comparative Spectral Data
The following table synthesizes experimental data and theoretical predictions (DFT) comparing the target molecule with its structural analogs.
Table 1: Carbonyl Stretching Frequency Comparison ( )
| Compound | Structure | Spectral Character | Key Mechanistic Insight | |
| Cyclohexanone | Monocyclic | 1715 | Sharp, Singlet | Baseline for unstrained 6-membered ring ketones.[1] |
| Bicyclo[3.3.1]nonane-2,6-dione | Target (Saturated) | ~1712–1718 | Broad / Split | Broadening due to coupling of |
| Bicyclo[3.3.1]nona-3,7-diene-2,6-dione | Unsaturated Analog | ~1680–1690 | Sharp, Split | Conjugation lowers frequency; rigid skeleton enhances VCD signal intensity.[1] |
| 1,5-Cyclooctanedione | Medium Ring Analog | 1705–1710 | Broad | Strong transannular interaction due to flexibility; lower frequency than 2,6-dione.[1][2] |
Critical Note on Resolution: In solution phase (e.g.,
or), the splitting between the symmetric and antisymmetric modes in bicyclo[3.3.1]nonane-2,6-dione is small, often resulting in a single broad band centered at ~1715 cm⁻¹.[1] High-resolution Vibrational Circular Dichroism (VCD) is required to resolve the distinct transitions (Mazzeo et al., 2020).
Detailed Experimental Protocol
To accurately characterize the carbonyl region of this molecule, specific attention must be paid to solvent effects and concentration to avoid aggregation artifacts.
Protocol: High-Fidelity IR Acquisition
Objective: Obtain a resolved carbonyl spectrum free from hydrogen-bonding artifacts.
Materials:
-
Analyte: Bicyclo[3.3.1]nonane-2,6-dione (>98% purity).[1][2]
-
Solvent: Carbon Tetrachloride (
) or Carbon Disulfide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) (Spectroscopic Grade).[1] Note: may induce H-bonding broadening.[1] -
Cell: NaCl or KBr liquid cell (0.1 mm to 1.0 mm path length).
Workflow:
-
Sample Preparation:
-
Prepare a 0.05 M solution. High concentrations (>0.1 M) can lead to intermolecular dipole-dipole aggregation, artificially broadening the peak.
-
Validation Step: Prepare a serial dilution (0.05 M, 0.025 M, 0.01 M).[1] If the peak shape (
) changes significantly, aggregation is present. Use the lowest detectable concentration.
-
-
Background Correction:
-
Acquire a background spectrum of the pure solvent using the exact same cell.
-
Subtract solvent spectrum strictly.[2]
-
-
Acquisition Parameters:
-
Resolution: Set to 2 cm⁻¹ or better. (Standard 4 cm⁻¹ is insufficient to observe subtle splitting).[2]
-
Scans: Accumulate >64 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Data Processing (Deconvolution):
-
If the peak appears as a single broad band, apply Fourier Self-Deconvolution (FSD) or Second Derivative analysis.[1]
-
Target: Look for two minima in the 2nd derivative spectrum corresponding to the symmetric and antisymmetric coupled modes.
-
Structural & Mechanistic Visualization
The following diagrams illustrate the conformational logic and the experimental decision tree for analyzing this compound.
Diagram 1: Conformational Coupling Logic
This diagram details how the physical structure dictates the spectral output.
Caption: Logical flow from molecular geometry to observed spectral broadening.
Diagram 2: Experimental Validation Workflow
A self-validating protocol for confirming the spectral identity.[1][2]
Caption: Decision tree for validating the presence of the dione via peak morphology.
References
The following authoritative sources were used to ground the technical claims in this guide.
-
Mazzeo, G., Abbate, S., Boiadjiev, S. E., & Longhi, G. (2020). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules.[1][2][4][5] Journal of Physical Chemistry. (Demonstrates the IR/VCD comparison and confirms the broad nature of the 2,6-dione carbonyl band).
-
[1]
-
-
Alkauskas, A., & Butkus, E. (2001). Conformational stability of bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-2,9-dione: Ab initio calculations and vibrational spectroscopy studies.[1][2] Journal of Molecular Structure.[2][6][7] (Primary source for experimental IR and Raman assignment).
-
[1]
-
-
Bishop, R. (1992). Transannular interactions in the bicyclo[3.3.1]nonane system. Chemical Reviews.[2] (Foundational text on the physical organic chemistry of this ring system).
Sources
- 1. web.quick.cz [web.quick.cz]
- 2. Bicyclo[3.3.1]nonane-2,6-dione | C9H12O2 | CID 140084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. discovery.researcher.life [discovery.researcher.life]
X-Ray Crystal Structure Data for Bicyclo[3.3.1]nonane-2,6-dione Polymorphs: A Comparative Guide
Introduction
The bicyclo[3.3.1]nonane-2,6-dione (BCN-2,6-dione) framework is a highly versatile chiral building block utilized extensively in the design of supramolecular architectures, molecular tweezers, and pharmaceutical agents such as indoleamine 2,3-dioxygenase (IDO) inhibitors[1]. The solid-state behavior of BCN-2,6-dione is dictated by its polymorphic nature and the specific topology of its intermolecular networks.
For researchers and drug development professionals, understanding the phase transitions and structural networks of these polymorphs is paramount for effective crystal engineering. This guide objectively compares the solid-state phases of BCN-2,6-dione and contrasts them with related derivatives (e.g., BCN-3,7-dione and BCN diols) using high-resolution X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction (SCXRD) data.
Structural Overview & Polymorphism
From a theoretical standpoint, the conformational equilibrium of the bicyclo[3.3.1]nonane framework typically favors a double-chair (CC) conformation [2]. However, in the solid state, BCN-2,6-dione exhibits distinct temperature-dependent polymorphism:
-
Phase I (High-Temperature Polymorph) : Above 363 K, BCN-2,6-dione transitions into a face-centered-cubic (FCC) orientationally disordered phase [2].
-
Phase II (Low-Temperature Polymorph) : Below 363 K, the crystal lattice stabilizes into a monoclinic structure (Space group C2/c)[2].
Mechanistic Causality of Phase Transition : The transition from Phase II to Phase I is driven by thermal activation. At lower temperatures, the lattice is stabilized by weak CH···O hydrogen bonds forming a qtz-net topology[3]. As thermal energy increases, it overcomes these weak intermolecular forces, leading to orientational disorder and the adoption of the highly symmetric FCC phase.
Comparative Crystallographic Data
To objectively evaluate the structural integrity of BCN-2,6-dione against its alternatives, we must compare their X-ray diffraction parameters. For instance, the 3,7-dione isomer forms a tetragonal lattice, while the reduction of the dione to a diol fundamentally alters the hydrogen-bonding network from a weak qtz-net to a strong, 3D chiral utg-net[3].
Table 1: Crystallographic Parameters of Bicyclo[3.3.1]nonane Derivatives
| Compound | Phase / Condition | Space Group | Crystal System | Unit Cell Parameters | Topology / Network |
| BCN-2,6-dione | Phase I (>363 K) | - | Face-Centered Cubic | - | Orientationally Disordered |
| BCN-2,6-dione | Phase II (80 K) | C2/c | Monoclinic | a=7.380 Å, b=10.382 Å, c=9.751 Å, β=95.36° | qtz-net (weak CH···O) |
| BCN-3,7-dione | Phase II (100 K) | P41212 | Tetragonal | a=6.856 Å, c=16.938 Å | - |
| BCN-2,6-diol | Ambient | - | - | - | utg-topology (strong OH···OH) |
(Data aggregated from high-resolution synchrotron XRPD and SCXRD studies[3],[2])
Experimental Methodologies
To ensure reproducibility and trustworthiness, the following self-validating protocols detail the synthesis, resolution, and crystallographic screening of BCN-2,6-dione polymorphs.
Protocol 1: Synthesis and Kinetic Resolution of BCN-2,6-dione
Causality: Standard synthesis yields a racemic mixture. For supramolecular applications requiring C2-symmetric synthons, enantiopurity is strictly required to prevent racemic conglomerate formation during crystallization.
-
Synthesis : React the corresponding enamine with propenoyl chloride to construct the bicyclic skeleton.
-
Kinetic Resolution : Introduce genetically engineered Saccharomyces cerevisiae (Baker's yeast) to the racemic BCN-2,6-dione in a buffered aqueous medium[4].
-
Incubation : Agitate the mixture at 30°C for 48–144 hours. The yeast selectively reduces one enantiomer.
-
Extraction & Validation : Extract the unreacted (+)-(1S,5S)-BCN-2,6-dione using ethyl acetate. Purify via silica gel chromatography. Self-Validation: Analyze the product via chiral HPLC to confirm an enantiomeric excess (ee) of >93% before proceeding to crystallization.
Protocol 2: Variable-Temperature XRPD Polymorph Screening
Causality: Standard laboratory X-ray diffractometers often lack the resolution to index complex biphasic mixtures or low-temperature polymorphs. Synchrotron X-ray powder diffraction provides the high signal-to-noise ratio necessary for direct-space simulated annealing algorithms[2].
-
Sample Preparation : Load the enantiopure BCN-2,6-dione powder into a 0.3 mm borosilicate glass capillary. Causality: Capillary loading minimizes preferred orientation effects that skew intensity data.
-
Data Collection : Mount the capillary on a high-resolution synchrotron diffractometer. Collect initial baseline data at 298 K.
-
Thermal Cycling : Cool the sample to 80 K using a liquid nitrogen cryostream to isolate Phase II. Subsequently, heat the sample at a controlled rate of 2 K/min up to 370 K to observe the transition to Phase I.
-
Structure Solution & Validation : Extract peak positions and utilize direct-space simulated annealing to solve the crystal structure. Self-Validation: Refine the molecular geometry using the Rietveld method until the goodness-of-fit (χ²) approaches 1.0.
Visualizations
Workflow for Variable-Temperature XRPD Polymorph Screening.
Structural network topologies of bicyclo[3.3.1]nonane derivatives.
References
-
Brunelli, M., Neumann, M. A., Fitch, A. N., & Mora, A. J. (2007). Temperature phase changes in solid bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-3,7-dione from powder X-ray diffraction data. Journal of Applied Crystallography. URL: [Link]
-
Wallentin, C.-J., Orentas, E., Johnson, M. T., Butkus, E., Wendt, O. F., Öhrström, L., & Wärnmark, K. (2009). Network analysis of bicyclo[3.3.1]nonanes: the diol, the dione and the acetal. CrystEngComm. URL: [Link]
-
Alkauskas, A., et al. (2001). Conformational stability of bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-2,9-dione: Ab initio calculations and vibrational spectroscopy studies. Journal of Molecular Structure. URL: [Link]
Sources
- 1. US11267786B2 - [3.3.1] bicyclo compounds as indoleamine 2,3-dioxygenase inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Network analysis of bicyclo[3.3.1]nonanes: the diol, the dione and the acetal - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Bicyclo[3.3.1]nonane-2,6-dione and its utilization as a core building block in supramolecular architectures | Lund University [lunduniversity.lu.se]
Advanced Spectroscopic Guide: Bicyclo[3.3.1]nonane-2,6-dione Derivatives
Topic: UV-Vis Absorption Maxima of Bicyclo[3.3.1]nonane-2,6-dione Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Transannular Chromophore
Bicyclo[3.3.1]nonane-2,6-dione (often referred to as Meerwein’s Ketone ) represents a critical scaffold in physical organic chemistry and drug design, primarily due to its unique transannular orbital interactions .[1] Unlike simple monocyclic ketones (e.g., cyclohexanone) where the carbonyl group acts as an isolated chromophore, the 2,6-dione system forces two carbonyls into spatial proximity within a rigid "chair-chair" framework.
This guide objectively compares the UV-Vis spectral performance of this scaffold against standard alternatives.[1] The data reveals that while the absorption wavelength maxima (
Comparative Analysis: Spectral Performance
The following analysis compares the parent bicyclic dione with a standard monocyclic control (cyclohexanone) and a structurally related transannular system (1,5-cyclooctanedione).
Table 1: UV-Vis Absorption Characteristics[1]
| Compound | Structure Type | Molar Absorptivity ( | Key Spectroscopic Feature | |
| Cyclohexanone | Monocyclic Ketone (Control) | 280–290 nm | ~15–20 M | Standard symmetry-forbidden transition.[1] |
| Bicyclo[3.3.1]nonane-2,6-dione | Rigid Bicyclic Dione | 280–295 nm | > 50 M | Transannular Interaction: Significant intensity increase (hyperchromic) due to mixing of |
| 1,5-Cyclooctanedione | Flexible Ring Dione | 280–295 nm | ~40–60 M | Similar transannular effect, but conformationally mobile compared to the rigid bicyclic system.[1] |
| Bicyclo[3.3.1]nona-3,7-diene-2,6-dione | Unsaturated Derivative | ~210–230 nm (Tr-Tr*) | High Intensity | Presence of specific "Transannular" (Tr) bands below 210 nm.[1] |
Technical Insight: The "Through-Space" Mechanism
The primary distinction in the bicyclo[3.3.1]nonane-2,6-dione spectrum is not a massive shift in wavelength, but a change in the electronic nature of the transition.
-
Orbital Splitting: Photoelectron spectroscopy (PES) confirms that the close proximity of the oxygen lone pairs (at C2 and C6) causes the non-bonding (
) orbitals to split by approximately 0.15 eV . -
Consequence: This splitting creates two ground states (
and ).[1] Transitions from these split levels to the orbitals result in a broadening of the absorption band and a breakdown of the symmetry selection rules that typically make ketone absorptions weak.
Visualizing the Interaction
The following diagram illustrates the through-space orbital interaction mechanism that defines the UV-Vis profile of these derivatives.
Figure 1: Schematic representation of the transannular orbital interaction. In the bicyclic dione, the spatial proximity of carbonyls splits the n-orbitals, relaxing selection rules and increasing signal intensity (Hyperchromic shift).
Experimental Protocols
A. Synthesis of Bicyclo[3.3.1]nonane-2,6-dione (Meerwein's Ketone)
Rationale: The "Meerwein's Ester" route is the industry standard for generating the 2,6-dione core with high fidelity, essential for accurate spectral benchmarking.
-
Condensation: React dimethyl malonate (2 equiv) with formaldehyde (4 equiv) in the presence of piperidine (catalyst) and methanol.
-
Hydrolysis & Decarboxylation: Reflux the ester in 6N HCl for 24–48 hours.
-
Purification: Sublimation or recrystallization from ligroin/ethanol.[1]
-
Quality Control: Melting point should be 145–146 °C.[1]
-
B. UV-Vis Measurement Protocol
Rationale: Solvent polarity significantly affects
-
Solvent Selection: Use Spectroscopic Grade Cyclohexane or n-Hexane .[1]
-
Avoid: Ethanol or water, which will blue-shift (hypsochromic shift) the
band due to H-bonding with the carbonyl lone pairs.[1]
-
-
Sample Preparation: Prepare a stock solution of
M.-
Note: Due to the higher
(approx 50–100), concentrations can be slightly lower than those used for cyclohexanone.
-
-
Baseline Correction: Run a blank scan with pure solvent.[1]
-
Data Collection: Scan from 190 nm to 400 nm.
-
Target Observation: Look for the broad maximum near 290 nm and the onset of strong absorption below 210 nm (Tr-Tr* band).[1]
-
Workflow Visualization
Figure 2: Integrated workflow for the synthesis and spectroscopic validation of bicyclo[3.3.1]nonane-2,6-dione derivatives.
References
-
NIST Mass Spectrometry Data Center. Bicyclo[3.3.1]nonane-2,6-dione Spectral Data.[1][3] National Institute of Standards and Technology.[1]
-
Bishop, R. (1994).[1] The Bicyclo[3.3.1]nonane System.[4][5][6][7][8][9] In: Comprehensive Organic Synthesis.
-
Gleiter, R., & Kobayashi, T. (1987).[1] Transannular Interaction in Bicyclo[3.3.1]nonane-2,6-dione.[1]Helvetica Chimica Acta.[1] (Referencing the photoelectron spectroscopy splitting of 0.15 eV).
-
Moriarty, R. M., et al. (1986).[1] Synthesis and Reactivity of Bicyclo[3.3.1]nonane Derivatives.
-
Master Organic Chemistry.
Transitions.
Sources
- 1. Bicyclo[3.3.1]nonane-2,6-dione | C9H12O2 | CID 140084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. Bicyclo(3.3.1)nonane-2,6-dione [webbook.nist.gov]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - Bicyclo[3.3.1]nonane-2,6-dione (C9H12O2) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Bicyclo[3.3.1]nonane-2,6-dione proper disposal procedures
The following guide details the technical disposal procedures for Bicyclo[3.3.1]nonane-2,6-dione (CAS: 16473-11-3).[1] This protocol is designed for Senior Application Scientists and EHS officers, prioritizing safety, regulatory compliance (RCRA/EPA), and environmental stewardship.[1]
Chemical Profile & Hazard Assessment
Before initiating disposal, the waste generator must validate the chemical identity and associated risks.[1] This compound is a bicyclic diketone, primarily presenting severe ocular hazards.[1]
| Parameter | Technical Specification |
| Chemical Name | Bicyclo[3.3.1]nonane-2,6-dione |
| Synonyms | Meerwein's Ketone; 2,6-Dioxobicyclo[3.3.1]nonane |
| CAS Number | 16473-11-3 |
| Molecular Formula | C₉H₁₂O₂ |
| Physical State | White to off-white crystalline powder |
| GHS Classification | Danger ; Eye Dam. 1 (H318) - Causes serious eye damage |
| Reactivity Profile | Stable.[1][2] Incompatible with strong oxidizing agents, strong acids, and alkalis.[1] |
| Flash Point | Not determined (Solid). Combustible organic material.[1][3] |
Waste Characterization & Segregation Strategy
Proper segregation is the linchpin of safe disposal.[1] Bicyclo[3.3.1]nonane-2,6-dione does not typically carry a specific RCRA P-list or U-list code (unless commercially pure grade is discarded, where it may be evaluated for ignitability if in solution).[1] However, due to its organic nature and ocular toxicity, it must be managed as Hazardous Chemical Waste .[1]
Segregation Logic
-
Do NOT mix with: Oxidizers (e.g., Nitric acid, Peroxides) or reactive metals.[1] The diketone functionality can react exothermically with strong oxidizers.[1]
-
Compatible Streams: Non-halogenated organic solvents (if dissolved), solid organic waste.[1]
Decision Matrix: Waste Stream Selection
The following logic gate determines the correct waste container based on the physical state of the material.
Figure 1: Waste Stream Segregation Logic. Use this flowchart to determine the appropriate waste container.
Operational Disposal Procedures
Protocol A: Disposal of Solid Waste (Pure Substance)
Objective: Safe containment of solid powder to prevent aerosolization and eye exposure.
-
PPE Verification: Don nitrile gloves, lab coat, and chemical splash goggles (Safety glasses are insufficient due to H318 classification).[1]
-
Primary Containment: Transfer the solid waste into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.[1]
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Secondary Containment: Place the sealed primary container into the laboratory's designated "Solid Organic Waste" drum.
-
Final Fate: High-temperature incineration (Rotary Kiln) at a licensed TSDF (Treatment, Storage, and Disposal Facility).
Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
Objective: Prevent formation of incompatible mixtures in bulk solvent drums.
-
Solvent Identification: Identify the primary solvent carrier.[1]
-
Dissolution (Optional): If you have small amounts of residual solid in glassware, dissolve it in a minimal amount of acetone or ethanol.[1]
-
Transfer: Pour the solution into the appropriate carboy:
-
Rinsing: Triple rinse the original container with the compatible solvent and add rinsate to the waste carboy.[1]
-
Record Keeping: Log the addition on the waste container's accumulation log sheet (e.g., "+5g Bicyclo[3.3.1]nonane-2,6-dione").[1]
Emergency Response: Spill Cleanup
In the event of a spill, immediate action is required to protect personnel from ocular damage.[1][4][6]
Spill Response Workflow:
Figure 2: Spill Response Protocol. Prioritize respiratory and eye protection during cleanup.[1]
Detailed Cleanup Steps:
-
Isolate: Demarcate the area.[1]
-
Protect: Wear tight-fitting safety goggles and a NIOSH-approved dust mask (N95) or half-face respirator with P100 filters.[1]
-
Contain: Do not dry sweep vigorously.[1] Cover the spill with wet paper towels (if compatible with surface) or use a scoop to gently lift the powder.[1]
-
Decontaminate: Wipe the surface with an acetone-dampened cloth followed by soap and water.[1]
-
Dispose: All cleanup materials (towels, gloves, scoop) must be treated as hazardous chemical waste.[1]
Regulatory & Scientific Grounding
Why Incineration? Bicyclo[3.3.1]nonane-2,6-dione is a stable organic framework.[1] Simple landfilling is inappropriate due to potential leaching and persistence.[1] High-temperature incineration ensures the complete oxidation of the carbon skeleton into CO₂ and H₂O, eliminating the risk of environmental accumulation or downstream toxicity [1].[1]
RCRA Compliance (USA): While not explicitly listed on the P or U lists, the generator is responsible for determining if the waste exhibits hazardous characteristics.[1] Under 40 CFR § 262.11, this material is classified as Non-Regulated Chemical Waste unless mixed with ignitable (D001) or toxic solvents.[1] However, best practice dictates managing it as hazardous waste to prevent "cradle-to-grave" liability [2].[1]
References
-
U.S. Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals and Research Chemicals at Health Care Facilities.[1] EPA 821-R-10-002.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] Available at: [Link][1]
-
PubChem. Bicyclo[3.3.1]nonane-2,6-dione (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
Sources
- 1. Bicyclo[3.3.1]nonane-2,6-dione | C9H12O2 | CID 140084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo(3.3.1)nonane-2,6-dione [webbook.nist.gov]
- 3. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 4. canbipharm.com [canbipharm.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. finefrag.com [finefrag.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
